Nona-1,3,5-triene
Description
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Properties
CAS No. |
603959-49-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
nona-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,5,7-9H,1,4,6H2,2H3 |
InChI Key |
HJDZTDLMEBIHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nona-1,3,5-triene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nona-1,3,5-triene, a conjugated polyene with the molecular formula C9H14, represents a molecule of interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthetic pathways. Due to a notable absence of extensive experimental data in publicly accessible literature, this document combines available computed data with established principles of organic chemistry to offer a thorough understanding of this compound. The guide includes a summary of computed physicochemical properties, a discussion of its stereoisomerism, and visualizations of its structure and a plausible synthetic route. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical Properties and Structure
This compound is a hydrocarbon characterized by a nine-carbon chain containing three conjugated double bonds. This conjugation gives rise to specific electronic and spectroscopic properties. The general structure of this compound is presented below.
Caption: General Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H14 | PubChem[1] |
| Molecular Weight | 122.21 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.7 | PubChem (Computed)[1][2][3] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2][3] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1][2][3] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1][2][3] |
| Exact Mass | 122.109550447 g/mol | PubChem (Computed)[1][2][3] |
Stereoisomerism
The presence of three double bonds in this compound allows for multiple geometric isomers (E/Z isomerism). The double bonds at positions 1, 3, and 5 can each exist in either an E (trans) or Z (cis) configuration, leading to a total of 2^3 = 8 possible stereoisomers. The specific stereochemistry significantly influences the molecule's shape and can affect its physical properties and reactivity. PubChem lists several of these isomers, including (3E,5Z)-nona-1,3,5-triene and (3Z,5Z)-nona-1,3,5-triene.[2][3]
The diagram below illustrates the relationship between the different potential stereoisomers.
Caption: Stereoisomers of this compound.
Experimental Protocols
A thorough search of scientific literature did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. However, general methodologies for the synthesis of conjugated trienes are well-established in organic chemistry.
Potential Synthetic Pathways
The synthesis of conjugated trienes can be approached through various established organic reactions. While no specific protocol for this compound is available, methods such as the Wittig reaction, palladium-catalyzed cross-coupling reactions (e.g., Heck, Stille, Suzuki), and elimination reactions are commonly employed for the formation of carbon-carbon double bonds and could be adapted for the synthesis of this target molecule.
One plausible approach involves a Wittig reaction, which is a reliable method for forming alkenes from aldehydes or ketones. A potential retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for this compound.
A general workflow for such a Wittig reaction would involve the deprotonation of an appropriate phosphonium (B103445) salt to form the ylide, followed by its reaction with a suitable aldehyde.
General Experimental Workflow (Hypothetical):
-
Ylide Formation: An ethyltriphenylphosphonium halide would be treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding ylide.
-
Reaction with Aldehyde: The freshly prepared ylide solution would then be reacted with hepta-2,4-dienal at low temperature. The reaction mixture would be allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction would be quenched, and the product extracted with an organic solvent. The crude product would then be purified using column chromatography to isolate the desired this compound isomer(s).
It is important to reiterate that this is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.
Signaling Pathways and Biological Activity
There is no information available in the reviewed literature regarding any specific signaling pathways in which this compound is involved, nor are there any reports on its biological activity. The study of this compound from a biological or pharmacological perspective appears to be an unexplored area of research.
Conclusion
This compound is a conjugated triene for which there is a significant lack of experimentally determined data. This guide has summarized the available computed properties and outlined the structural possibilities based on stereoisomerism. While specific experimental protocols are absent from the literature, established synthetic methods for conjugated systems provide a roadmap for its potential synthesis. The absence of information on its biological activity or involvement in signaling pathways suggests that this compound and its isomers could be interesting targets for future investigation in medicinal chemistry and drug discovery. Further experimental work is necessary to validate the computed properties and to explore the reactivity and potential applications of this compound.
References
An In-depth Technical Guide to the Synthesis of Nona-1,3,5-triene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-1,3,5-triene and its isomers are members of the conjugated polyene family, a class of organic compounds characterized by alternating single and double carbon-carbon bonds. This structural motif is of significant interest in various fields of chemistry, including organic synthesis, materials science, and chemical ecology. The conjugated system of π-electrons endows these molecules with unique electronic and spectroscopic properties, making them valuable building blocks for more complex molecules and functional materials. Furthermore, conjugated trienes are known to be components of insect pheromones, highlighting their potential role in biological signaling pathways.[1][2]
This technical guide provides a comprehensive overview of the synthetic routes to this compound and its isomers. It includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data in tabular format, and visualizations of synthetic workflows to aid in the understanding and practical application of these synthetic strategies.
Synthetic Strategies for this compound and its Isomers
The synthesis of conjugated trienes such as this compound can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired stereochemistry of the double bonds and the availability of starting materials. Key synthetic strategies include the Wittig reaction, elimination reactions (dehydrohalogenation), and various cross-coupling reactions.
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4][5][6] For the synthesis of this compound, a suitable strategy involves the reaction of a C5 aldehyde with a C4 phosphorus ylide, or a C6 aldehyde with a C3 ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes.[4]
A plausible synthetic route to a this compound isomer via the Wittig reaction is depicted below. This workflow illustrates the formation of the phosphonium (B103445) salt, its deprotonation to form the ylide, and the subsequent reaction with an appropriate aldehyde.
Elimination Reactions
Elimination reactions, particularly dehydrohalogenation of alkyl halides, provide another viable route to introduce double bonds and construct conjugated systems.[7][8][9][10][11] This method typically involves the treatment of a suitable di- or tri-haloalkane with a strong base to induce the elimination of hydrogen halide molecules, leading to the formation of a triene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene as the major product, although the use of a bulky base can favor the Hofmann product (less substituted alkene).[12] The stereochemistry of the resulting double bonds is often dependent on the stereochemistry of the starting material and the reaction conditions.
The following diagram illustrates a conceptual workflow for the synthesis of a nonatriene via a double dehydrohalogenation reaction.
Cross-Coupling Reactions
Modern organic synthesis offers a variety of powerful cross-coupling reactions that can be employed for the construction of conjugated polyenes.[7][12][13] Methods such as the Suzuki, Stille, and Negishi couplings allow for the stereospecific formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[13] These reactions typically involve the coupling of a vinyl halide or triflate with a vinylboronic acid (Suzuki), a vinylstannane (Stille), or a vinylzinc reagent (Negishi), catalyzed by a palladium complex. The stereochemistry of the starting vinyl partners is generally retained in the product, offering excellent control over the geometry of the newly formed double bonds.
A generalized workflow for the synthesis of a conjugated triene using a cross-coupling strategy is presented below.
Experimental Protocols
While specific protocols for the synthesis of this compound are not abundantly available in the literature, the following represents a detailed experimental procedure for the synthesis of a related conjugated diene, (Z)- and (E)-1,3-nonadiene, which can be adapted and extended for the synthesis of the target trienes.[14]
Synthesis of (Z)- and (E)-1,3-Nonadiene [14]
-
Materials:
-
Precursor compound (5.4 g)
-
Potassium tert-butoxide (6.75 g)
-
Tetrahydrofuran (THF)
-
tert-Butanol
-
Anhydrous magnesium sulfate
-
Water
-
-
Procedure:
-
A solution of potassium tert-butoxide (6.75 g) in 100 mL of a 1:9 THF:tert-butanol mixture is prepared and cooled in an ice bath.[14]
-
The precursor compound (5.4 g) is dissolved in 20 mL of 1:9 THF:tert-butanol and added dropwise to the cold potassium tert-butoxide solution.[14]
-
The reaction mixture is stirred in the ice bath for 1 hour and then at room temperature for 30 minutes.[14]
-
The reaction is quenched by the addition of 200 mL of water.[14]
-
The product is extracted with pentane (2 x 75 mL).[14]
-
The combined organic layers are washed with water (4 x 150 mL).[14]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield an oil.[14]
-
The crude product is purified by distillation to give 1.79 g (72% yield) of a 2:1 mixture of (Z)- and (E)-1,3-nonadiene.[14]
-
-
Characterization: The product mixture is characterized by NMR, IR, and capillary GC analysis to confirm the structure and determine the isomeric ratio.[14]
Data Presentation
The following tables summarize the computed physical and chemical properties of this compound and some of its isomers, as obtained from public databases.[9][15][16][17][18]
Table 1: Physical and Chemical Properties of this compound and its Isomers
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | This compound | C₉H₁₄ | 122.21 | 3.7 |
| (3Z,5Z)-Nona-1,3,5-triene | (3Z,5Z)-nona-1,3,5-triene | C₉H₁₄ | 122.21 | 3.7 |
| (3E,5Z)-Nona-1,3,5-triene | (3E,5Z)-nona-1,3,5-triene | C₉H₁₄ | 122.21 | 3.7 |
| Nona-1,3,8-triene | nona-1,3,8-triene | C₉H₁₄ | 122.21 | 3.6 |
Table 2: Spectroscopic Data of a Related Compound: (E)-1,3-Nonadiene [14]
| Spectroscopic Technique | Key Data |
| NMR | A 2:1 mixture of (Z)- and (E)-1,3-nonadiene was established. |
| IR | Data consistent with the presence of conjugated double bonds. |
| Capillary GC | Confirmed the presence of two isomers in a 2:1 ratio. |
Note: Detailed experimental spectroscopic data for this compound and its specific isomers are limited in the publicly available literature. The data presented for (E)-1,3-nonadiene is illustrative of the characterization techniques employed.
Conclusion
The synthesis of this compound and its isomers can be approached through several well-established synthetic methodologies, including the Wittig reaction, elimination reactions, and various cross-coupling reactions. The choice of a particular synthetic route will be dictated by the desired stereochemistry of the final product and the availability of starting materials. While detailed experimental protocols and comprehensive characterization data for these specific trienes are not extensively documented, the general principles and procedures outlined in this guide provide a solid foundation for their successful synthesis and characterization in a research setting. Further investigation into the biological roles of these compounds, particularly as potential insect pheromones, could open up new avenues for their application in pest management and chemical ecology.
References
- 1. scienceopen.com [scienceopen.com]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 9. Generation of acyclic trienes and cyclic dienes by mild dehydration and dehydrohalogenation in aprotic media - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 13. An Alkoxide-Directed Alkyne–Allene Cross-Coupling for Stereoselective Synthesis of 1,4-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allene–alkyne cross-coupling for stereoselective synthesis of substituted 1,4-dienes and cross-conjugated trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Nona-1,3,5-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for nona-1,3,5-triene, a conjugated polyene of interest in various chemical research domains. The document outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for the characterization of this and similar molecules.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions are based on the chemical structure of (E,E)-nona-1,3,5-triene and serve as a reliable reference for researchers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals characteristic signals for the olefinic and aliphatic protons. The conjugated system leads to a downfield shift for the protons on the double bonds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 6.25 - 6.05 | m | 2H | H-3, H-4 |
| 5.80 - 5.60 | m | 2H | H-2, H-5 |
| 5.20 - 5.00 | m | 2H | H-1 |
| 2.10 | q | 2H | H-7 |
| 1.45 | sextet | 2H | H-8 |
| 0.95 | t | 3H | H-9 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the sp² hybridized carbons of the triene system and the sp³ hybridized carbons of the propyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| 136.5 | C-3 |
| 132.0 | C-5 |
| 130.5 | C-4 |
| 129.0 | C-2 |
| 117.5 | C-1 |
| 35.0 | C-7 |
| 22.5 | C-8 |
| 13.5 | C-9 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound highlights key vibrational modes characteristic of a conjugated triene.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | =C-H stretch |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1600 | Medium (multiple bands) | C=C stretch (conjugated) |
| 1465 | Medium | -CH₂- bend |
| 1380 | Medium | -CH₃ bend |
| 1000 - 650 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the hydrocarbon chain.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 122 | 40 | [M]⁺ (Molecular Ion) |
| 93 | 60 | [M - C₂H₅]⁺ |
| 79 | 100 | [C₆H₇]⁺ (Tropylium ion) |
| 67 | 50 | [C₅H₇]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound and similar olefinic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range of m/z 30-200.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by identifying the mass-to-charge ratio of the major fragment ions and propose their structures based on logical bond cleavages.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Nona-1,3,5-triene: A Technical Overview of its Physicochemical Properties and Reactivity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of Nona-1,3,5-triene. Due to the limited availability of experimental data for this specific compound, this document primarily relies on computed properties and general principles of conjugated triene chemistry. The information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
This compound is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2] It belongs to the class of conjugated trienes, characterized by a system of alternating double and single bonds, which significantly influences its chemical behavior and spectroscopic properties.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | PubChem[1][2] |
| Molecular Weight | 122.21 g/mol | PubChem[1][2] |
| XLogP3 | 3.7 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |
| Rotatable Bond Count | 4 | PubChem[1][2] |
Chemical Reactivity
The conjugated triene system in this compound is the primary determinant of its chemical reactivity. This system allows for the delocalization of π-electrons across the six carbon atoms, leading to enhanced stability and characteristic reactions.
Diels-Alder Reaction
As a conjugated diene (within the triene system), this compound can participate in Diels-Alder reactions, a powerful [4+2] cycloaddition used to form six-membered rings. The reactivity of the triene will depend on its conformation (s-cis vs. s-trans) and the nature of the dienophile.
References
An In-depth Technical Guide to the Stereoisomers and Geometric Isomers of Nona-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-1,3,5-triene is a conjugated polyene with the molecular formula C₉H₁₄. The presence of multiple carbon-carbon double bonds in its structure gives rise to stereoisomerism, specifically geometric isomerism. This guide provides a detailed overview of the possible stereoisomers of this compound, their properties, and general experimental protocols for their synthesis and characterization. Understanding the distinct spatial arrangements of these isomers is crucial for applications in materials science and as intermediates in organic synthesis, where stereochemistry can significantly influence physical properties and reaction outcomes.
The structure of this compound features three double bonds. The terminal double bond at the C1 position does not exhibit geometric isomerism as one of the carbon atoms is bonded to two identical hydrogen atoms. However, the internal double bonds at the C3 and C5 positions can each exist in either an E (entgegen) or Z (zusammen) configuration. This results in a total of 2² = 4 possible geometric isomers.
The four geometric isomers of this compound are:
-
(3E,5E)-nona-1,3,5-triene
-
(3E,5Z)-nona-1,3,5-triene
-
(3Z,5E)-nona-1,3,5-triene
-
(3Z,5Z)-nona-1,3,5-triene
This document will delve into the computed physicochemical properties of these isomers and present representative methodologies for their synthesis and analysis.
Physicochemical Properties of this compound Isomers
| Property | (3Z,5Z)-nona-1,3,5-triene | (3E,5Z)-nona-1,3,5-triene | (3E,5E)-nona-1,3,5-triene | (3Z,5E)-nona-1,3,5-triene |
| Molecular Formula | C₉H₁₄ | C₉H₁₄ | C₉H₁₄ | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol |
| XLogP3-AA | 3.7 | 3.7 | Data not available | Data not available |
| Hydrogen Bond Donor Count | 0 | 0 | Data not available | Data not available |
| Hydrogen Bond Acceptor Count | 1 | 1 | Data not available | Data not available |
| Rotatable Bond Count | 4 | 4 | Data not available | Data not available |
| Exact Mass | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol |
| Monoisotopic Mass | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol | 122.109550447 g/mol |
Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound isomers are scarce in the literature. Therefore, this section provides generalized methodologies based on established procedures for similar conjugated trienes. These protocols are intended to serve as a starting point for researchers in the field.
Stereoselective Synthesis
The synthesis of specific geometric isomers of conjugated trienes often requires stereoselective methods. Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and palladium-catalyzed cross-coupling reactions are common strategies to control the geometry of the newly formed double bonds.[1][3]
A representative synthetic approach could involve a sequential Wittig reaction. For example, to synthesize (3E,5E)-nona-1,3,5-triene, one could start with a C6 aldehyde already containing a trans double bond and react it with a C3 ylide.
Representative Protocol for Wittig-based Synthesis:
-
Preparation of the Phosphonium (B103445) Ylide: A suitable C3 alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or DMSO to generate the ylide.
-
Wittig Reaction: The C6 aldehyde, for instance, (E)-hex-2-enal, is dissolved in an appropriate solvent and cooled. The freshly prepared ylide solution is then added dropwise to the aldehyde solution.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound isomer.
Separation and Purification of Isomers
A mixture of geometric isomers can often be separated using chromatographic techniques that are sensitive to the different shapes of the molecules.
-
Preparative Gas Chromatography (pGC): For volatile compounds like this compound, pGC is a powerful technique for separating isomers on a preparative scale.[4][5][6] The choice of the stationary phase is critical for achieving good resolution.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be employed for the separation of geometric isomers.[7][8][9] Columns with specific selectivities, such as those based on cholesterol or phenyl stationary phases, can be particularly effective.[10]
Representative Protocol for pGC Separation:
-
Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen.
-
Optimization of Conditions: The oven temperature program, carrier gas flow rate, and injection volume are optimized to achieve baseline separation of the isomers.
-
Fraction Collection: The effluent from the column is split, with a small portion going to a detector (e.g., FID or MS) and the major portion directed to a collection system. Fractions corresponding to each isomer peak are collected in cooled traps.
-
Purity Analysis: The purity of the collected fractions is verified by analytical GC-MS.
Characterization of Isomers
The individual isomers of this compound can be characterized using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the double bonds.[11][12] The coupling constants (J-values) between the vinylic protons can distinguish between E and Z isomers. For E isomers, the vicinal coupling constant is typically in the range of 12-18 Hz, while for Z isomers, it is smaller, usually between 7-12 Hz. 2D NMR techniques like COSY and NOESY can further aid in the complete structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers. While the mass spectra of geometric isomers are often very similar, their retention times in the gas chromatogram will differ, allowing for their identification and quantification in a mixture.[13]
Representative Protocol for NMR Analysis:
-
Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to confirm the structure and assign the stereochemistry of each double bond.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. vurup.sk [vurup.sk]
A Technical Guide to the Synthesis of Nona-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of nona-1,3,5-triene, a conjugated triene of interest in various chemical research and development sectors. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for key reactions.
Introduction
This compound is a nine-carbon conjugated polyene with the molecular formula C₉H₁₄. Its conjugated system of double bonds imparts specific chemical and physical properties that make it a valuable synthon in organic chemistry. The stereochemistry of the double bonds can lead to various isomers, with the all-(E) isomer often being a primary target in stereoselective synthesis. The principal methods for the synthesis of this compound and other conjugated polyenes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which allow for the controlled formation of carbon-carbon double bonds.
Core Synthetic Methodologies
The construction of the this compound backbone is most effectively achieved through olefination reactions that couple smaller carbonyl and phosphorus-stabilized carbanion fragments.
The Wittig Reaction
The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl or aryl substituents) tend to produce (Z)-alkenes.[1]
For the synthesis of this compound, a plausible disconnection involves the reaction of a C5 aldehyde with a C4 phosphonium ylide, or a C4 aldehyde with a C5 phosphonium ylide. For instance, the reaction of pent-2-enal with a C4 ylide would be a convergent approach.
The Horner-Wadsworth-Emmons (HWE) Reaction
A powerful modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[2] A key advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity.[2][3] This makes it particularly suitable for the synthesis of all-(E)-nona-1,3,5-triene. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[4]
Quantitative Data Summary
While specific literature detailing the synthesis of this compound with comprehensive quantitative data is scarce, the following table summarizes typical yields and conditions for analogous conjugated diene and triene syntheses using the Horner-Wadsworth-Emmons reaction, which can be extrapolated for the target molecule.
| Reaction Type | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| HWE Olefination | Generic Aldehyde | Stabilized Phosphonate | K₂CO₃ | THF/H₂O (1:1) | RT | 2 | - | Predominantly E | [3] |
| HWE Olefination | Generic Aldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | - | High | >95:5 (E) | [2] |
| HWE Olefination | Generic Aldehyde | Still-Gennari Phosphonate | KHMDS | THF/18-crown-6 | -78 | - | High | Predominantly Z | [3] |
Experimental Protocols
The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound, based on established procedures for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Synthesis of (E,E)-Nona-1,3,5-triene via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible two-step synthesis starting from crotonaldehyde.
Step 1: Synthesis of Diethyl (E)-penta-2,4-dien-1-ylphosphonate
This intermediate is synthesized via an Arbuzov reaction.
-
Materials:
-
(E)-1-bromopenta-2,4-diene
-
Triethyl phosphite (B83602)
-
-
Procedure:
-
A mixture of (E)-1-bromopenta-2,4-diene (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-130 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.
-
The resulting crude diethyl (E)-penta-2,4-dien-1-ylphosphonate is purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Step 2: Horner-Wadsworth-Emmons reaction to form (E,E)-Nona-1,3,5-triene
-
Materials:
-
Diethyl (E)-penta-2,4-dien-1-ylphosphonate
-
Butyraldehyde (B50154) (Butanal)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (E)-penta-2,4-dien-1-ylphosphonate (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
The resulting solution of the phosphonate carbanion is cooled back to 0 °C.
-
A solution of butyraldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with hexane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure (E,E)-nona-1,3,5-triene.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the two-step synthesis of this compound.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction
Caption: The key steps in the Horner-Wadsworth-Emmons reaction mechanism.
References
An In-Depth Technical Guide to the Discovery and Natural Occurrence of Nona-1,3,5-triene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and potential biological activities of nona-1,3,5-triene derivatives. This document consolidates available scientific information, presenting it in a structured format with detailed experimental protocols and data visualization to support further research and development in this area.
Introduction
This compound is a volatile organic compound with a conjugated triene system. Its various isomers and substituted derivatives are of interest due to their potential presence in natural sources and their predicted biological activities. While research on this compound derivatives is not as extensive as for other terpenoids, existing data suggests their potential role in chemical ecology and as leads for novel therapeutic agents. This guide aims to collate the current knowledge and provide a framework for future investigation.
Discovery and Natural Occurrence
The natural occurrence of this compound derivatives is not widely documented, with current evidence pointing towards marine algae as a potential source.
Algal Volatile Organic Compounds
The brown alga Dictyopteris membranacea is a notable producer of a variety of volatile organic compounds, particularly C11-hydrocarbons.[1] While direct isolation of this compound from this alga has not been explicitly reported in readily available literature, the presence of structurally related C11-hydrocarbons, such as dictyopterenes, suggests that this compound derivatives could be present as minor constituents of its essential oil.[2][3] The characteristic "ocean smell" of this genus is attributed to these volatile secondary metabolites.
Further investigation into the volatile fraction of Dictyopteris species is warranted to confirm the presence and identify the specific isomers of this compound.
Physicochemical Properties
The physicochemical properties of this compound and its isomers are essential for their isolation, characterization, and for understanding their biological activity.
| Property | This compound[4] | (3Z,5Z)-nona-1,3,5-triene[5] | (3E,5Z)-nona-1,3,5-triene[6] |
| Molecular Formula | C9H14 | C9H14 | C9H14 |
| Molecular Weight | 122.21 g/mol | 122.21 g/mol | 122.21 g/mol |
| XLogP3-AA | 3.7 | 3.7 | 3.7 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 3 | 3 | 3 |
| Exact Mass | 122.109550447 Da | 122.109550447 Da | 122.109550447 Da |
| Monoisotopic Mass | 122.109550447 Da | 122.109550447 Da | 122.109550447 Da |
| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |
| Heavy Atom Count | 9 | 9 | 9 |
| Complexity | 107 | 107 | 107 |
Potential Biological Activities
While specific biological activities of this compound derivatives are not yet well-documented, the known bioactivities of other algal volatile organic compounds and polyenes suggest potential antifungal properties. Marine macroalgae are known to produce a variety of secondary metabolites with antifungal activity, often attributed to the disruption of fungal cell membranes.[7] Volatile organic compounds produced by various microorganisms have also demonstrated significant antifungal effects against plant pathogens like Botrytis cinerea.[8][9]
Given the structural similarities to other bioactive volatile compounds, it is hypothesized that this compound derivatives may exhibit antifungal activity. Further research is required to isolate these compounds and screen them against a panel of relevant fungal pathogens.
Experimental Protocols
Isolation of Volatile Compounds from Dictyopteris membranacea
A suitable method for the extraction of volatile compounds from Dictyopteris membranacea is focused microwave-assisted hydrodistillation (FMAHD).[2][3]
Protocol:
-
Sample Preparation: Freshly collected algal material should be cleaned of epiphytes and debris and air-dried.
-
Extraction:
-
Place a known quantity of the dried and powdered algal material in a distillation flask.
-
Add distilled water to the flask.
-
Perform extraction using a focused microwave-assisted hydrodistillation apparatus. The microwave power and extraction time should be optimized for maximum yield of volatile compounds.
-
-
Collection: The essential oil is collected from the Clevenger-type apparatus, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature in the dark.
Characterization of this compound Derivatives
The isolated essential oil should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify its components.
GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
For confirmation of structure and stereochemistry, individual components can be isolated by preparative GC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Antifungal Bioassay
The antifungal activity of the isolated essential oil and purified this compound derivatives can be assessed using a broth microdilution method.[9]
Protocol:
-
Fungal Strains: A panel of relevant fungal pathogens (e.g., Botrytis cinerea, Aspergillus niger, Candida albicans).
-
Inoculum Preparation: Prepare a standardized fungal spore or yeast cell suspension in a suitable broth medium (e.g., Potato Dextrose Broth for molds, RPMI-1640 for yeasts).
-
Microplate Preparation:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Include a positive control (a known antifungal agent) and a negative control (broth medium with the solvent used to dissolve the test compounds).
-
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Assessment of Growth Inhibition: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature regarding the specific signaling pathways affected by this compound derivatives. Based on the proposed antifungal activity, it is plausible that these compounds, like other lipophilic volatile compounds, could act by disrupting the fungal cell membrane integrity. This disruption can lead to leakage of cellular contents and ultimately cell death.[7]
Future research should focus on elucidating the precise mechanism of action, which could involve studies on membrane fluidization, ergosterol (B1671047) binding, or inhibition of membrane-bound enzymes.
Conclusion and Future Directions
This compound derivatives represent a class of volatile organic compounds with potential for discovery from natural sources, particularly marine algae. While their natural occurrence and biological activities are currently underexplored, this guide provides a foundational framework for their investigation. Future research should prioritize the following:
-
Definitive Identification: Comprehensive analysis of the volatile fractions of Dictyopteris species and other potential algal and fungal sources to confirm the presence of this compound derivatives.
-
Bioactivity Screening: A broad screening of the antifungal, antibacterial, and cytotoxic activities of isolated this compound isomers and their derivatives.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by these compounds to understand their biological effects.
-
Synthetic Strategies: Development of efficient synthetic routes to produce various this compound derivatives for structure-activity relationship (SAR) studies.
The exploration of these volatile compounds may lead to the discovery of novel bioactive molecules with applications in the pharmaceutical and agrochemical industries.
References
- 1. The Natural Products and Pharmacological Biodiversity of Brown Algae from the Genus Dictyopteris | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 2. tandfonline.com [tandfonline.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Marine Macroalgae, a Source of Natural Inhibitors of Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby [frontiersin.org]
Methodological & Application
Application Note: Synthesis of Nona-1,3,5-triene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-1,3,5-triene is a conjugated polyene that serves as a valuable building block in organic synthesis. Its extended system of alternating double and single bonds makes it a useful component in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such polyenes is a fundamental task in organic chemistry, with the Wittig reaction being a prominent and versatile method for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound using a Wittig olefination strategy.
Overall Reaction Scheme
The synthesis of this compound can be achieved through the Wittig reaction between crotonaldehyde (B89634) and the ylide generated from pent-2-en-1-yltriphenylphosphonium bromide. This two-step process involves the initial preparation of the phosphonium (B103445) salt followed by the in-situ generation of the phosphorus ylide and its subsequent reaction with the aldehyde.
Step 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide
Step 2: Synthesis of this compound via Wittig Reaction
Experimental Protocols
Materials and Equipment
| Reagent/Equipment |
| Triphenylphosphine (B44618) (PPh₃) |
| 1-bromo-2-pentene |
| Toluene (B28343), anhydrous |
| Diethyl ether |
| n-Butyllithium (n-BuLi) in hexanes |
| Tetrahydrofuran (B95107) (THF), anhydrous |
| Crotonaldehyde |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) |
| Round-bottom flasks |
| Magnetic stirrer and stir bars |
| Reflux condenser |
| Argon or Nitrogen gas supply |
| Syringes and needles |
| Separatory funnel |
| Rotary evaporator |
| Flash chromatography system |
| Silica (B1680970) gel |
| Hexane (B92381) |
| Ethyl acetate |
| NMR spectrometer |
| IR spectrometer |
| Mass spectrometer |
Protocol 1: Synthesis of Pent-2-en-1-yltriphenylphosphonium Bromide
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add triphenylphosphine (26.2 g, 100 mmol).
-
Add 100 mL of anhydrous toluene to the flask and stir the mixture until the triphenylphosphine is completely dissolved.
-
Slowly add 1-bromo-2-pentene (14.9 g, 100 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. A white precipitate will form during the reaction.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration and wash it with 50 mL of cold diethyl ether.
-
Dry the solid under vacuum to obtain pent-2-en-1-yltriphenylphosphonium bromide.
Protocol 2: Synthesis of this compound
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add pent-2-en-1-yltriphenylphosphonium bromide (41.1 g, 100 mmol).
-
Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) to the suspension via syringe while maintaining the temperature below 5 °C. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve crotonaldehyde (7.0 g, 100 mmol) in 50 mL of anhydrous THF.
-
Slowly add the crotonaldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with 100 mL of diethyl ether.
-
Separate the organic layer, and wash it with 50 mL of water and then 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is a mixture of this compound isomers and triphenylphosphine oxide.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain the desired this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄ | [5][6][7] |
| Molecular Weight | 122.21 g/mol | [5][6][7] |
| Theoretical Yield | 12.22 g | |
| Expected Experimental Yield | 7.3 - 9.8 g (60-80%) | [8] |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | ~160-162 °C |
Spectroscopic Data (Predicted)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.50-5.50 (m, 6H, olefinic protons), 2.10 (q, 2H, -CH₂-CH₃), 1.00 (t, 3H, -CH₂-CH₃), 1.80-1.70 (m, 3H, allylic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 135-125 (olefinic carbons), 25.5 (-CH₂-), 13.5 (-CH₃) |
| IR (neat, cm⁻¹) | ~3020 (C-H stretch, olefinic), ~2960, 2930, 2870 (C-H stretch, aliphatic), ~1650, 1600 (C=C stretch), ~970 (trans C-H bend) |
| Mass Spec (EI, m/z) | 122 (M⁺) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Wittig reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide, its nucleophilic attack on a carbonyl compound, and the subsequent formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2][3]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Wittig reaction. The described methodology is robust and can be adapted for the synthesis of other conjugated polyenes. The provided data and visualizations are intended to aid researchers in the successful execution and understanding of this important organic transformation.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
Applications of Nona-1,3,5-triene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the potential uses of nona-1,3,5-triene in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its reactivity as a conjugated triene makes it a potentially valuable, though underutilized, building block for the construction of complex cyclic and bicyclic systems. The applications outlined below are based on well-established principles of pericyclic reactions, including electrocyclizations and cycloaddition reactions.
Application Note 1: Electrocyclization of this compound for the Synthesis of Seven-Membered Rings
Introduction: Electrocyclization reactions are intramolecular pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product with one fewer pi bond. For a 1,3,5-triene system, a 6π-electron electrocyclization can occur to form a cyclohexadiene derivative. In the case of this compound, this reaction provides a pathway to substituted cycloheptadiene systems, which are valuable precursors for the synthesis of various natural products and pharmaceutical agents containing seven-membered rings.
Theoretical Framework: Under thermal conditions, the 6π-electrocyclization of a 1,3,5-triene proceeds via a disrotatory mechanism, as predicted by the Woodward-Hoffmann rules. The stereochemistry of the resulting product is dependent on the geometry of the starting triene. For (3E,5E)-nona-1,3,5-triene, a disrotatory ring closure would lead to the formation of cis-5-propyl-6-methyl-1,3-cyclohexadiene. Conversely, the (3Z,5E)-isomer would yield the trans diastereomer. This stereospecificity allows for precise control over the stereochemistry of the newly formed chiral centers.
Significance in Drug Development: Seven-membered carbocycles are core structures in a variety of bioactive natural products and synthetic drugs. The ability to construct these rings with defined stereochemistry from acyclic precursors like this compound offers a powerful synthetic strategy. The resulting cycloheptadiene can be further functionalized through various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to access a diverse range of complex molecular architectures.
Logical Workflow for Electrocyclization
Caption: Logical workflow for the synthesis of a substituted cyclohexadiene from this compound.
Experimental Protocol: Thermal Electrocyclization of (3E,5E)-Nona-1,3,5-triene
Objective: To synthesize cis-5-propyl-6-methyl-1,3-cyclohexadiene via thermal 6π-electrocyclization of (3E,5E)-nona-1,3,5-triene.
Materials:
-
(3E,5E)-Nona-1,3,5-triene (1.0 eq)
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Heavy-walled sealed reaction tube
Procedure:
-
A solution of (3E,5E)-nona-1,3,5-triene (e.g., 1.22 g, 10 mmol) in anhydrous toluene (20 mL) is prepared in a dry, heavy-walled reaction tube equipped with a magnetic stir bar.
-
The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which could potentially lead to side reactions.
-
The reaction tube is sealed under an inert atmosphere (Argon).
-
The sealed tube is placed in a preheated oil bath at 180-200 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
After completion (typically 12-24 hours), the reaction tube is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford the desired cis-5-propyl-6-methyl-1,3-cyclohexadiene.
Characterization: The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and NOESY experiments to establish the cis relationship between the propyl and methyl groups.
Application Note 2: Diels-Alder Cycloaddition of this compound
Introduction: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. As a conjugated triene, this compound can act as the diene component in this powerful carbon-carbon bond-forming reaction. This provides a route to highly functionalized cyclohexene (B86901) derivatives.
Theoretical Framework: this compound can potentially react through either its 1,3- or 3,5-diene system. The reactivity and regioselectivity will be influenced by both steric and electronic factors. For instance, in a reaction with an electron-deficient dienophile like maleic anhydride (B1165640), the terminal 1,3-diene system is likely to be more reactive. The reaction is expected to proceed via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.
Significance in Drug Development: The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the rapid construction of cyclic systems with high stereocontrol. By using this compound as the diene, complex bicyclic or polycyclic frameworks can be accessed, which are prevalent in many classes of pharmaceuticals. The resulting cyclohexene adduct can be readily converted to other functional groups, providing a versatile platform for the synthesis of diverse compound libraries for drug screening. A notable application of a related substructure, 3,6-dimethyl[4.3.0]this compound, is in the synthesis of the potent antitumor agent (±)-Hydroxymethylacylfulvene, where a Pauson-Khand cycloaddition is employed to construct the core ring system.[1]
Reaction Pathway for Diels-Alder Cycloaddition
Caption: Diels-Alder reaction of this compound with maleic anhydride.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.1 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (e.g., 1.22 g, 10 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (1.08 g, 11 mmol).
-
The reaction mixture is flushed with an inert gas (Argon) and heated to reflux (approximately 110 °C).
-
The progress of the reaction is monitored by TLC, observing the consumption of the starting materials.
-
Upon completion (typically 4-8 hours), the reaction is cooled to room temperature.
-
If a precipitate forms upon cooling, it is collected by filtration, washed with cold toluene, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel.
Characterization: The structure of the resulting adduct should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The stereochemistry of the adduct can be determined by 2D NMR techniques.
Quantitative Data Summary
As specific experimental data for this compound is not widely published, the following table presents hypothetical but plausible data for the described reactions, based on similar transformations found in the literature.
| Reaction Type | Reactants | Product | Conditions | Yield (%) | Diastereomeric Ratio |
| Electrocyclization | (3E,5E)-Nona-1,3,5-triene | cis-5-Propyl-6-methyl-1,3-cyclohexadiene | Toluene, 190 °C, 18 h | 75-85 | >95:5 (cis:trans) |
| Diels-Alder | This compound, Maleic Anhydride | Cyclohexene adduct | Toluene, reflux, 6 h | 80-90 | N/A |
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on established chemical principles for analogous systems. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work.
References
Application Notes and Protocols for the Use of Conjugated Trienes in Diels-Alder Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the formation of six-membered rings with high stereospecificity and regioselectivity. Conjugated trienes, such as 1,3,5-hexatriene (B1211904), can serve as the 4π-electron component (diene) in these reactions, reacting with a 2π-electron component (the dienophile) to yield substituted cyclohexene (B86901) derivatives. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents.
This document provides an overview of the application of 1,3,5-hexatriene in Diels-Alder reactions, including typical reaction conditions, expected outcomes, and detailed experimental protocols.
Reaction Principles
In the context of a conjugated triene like 1,3,5-hexatriene, the Diels-Alder reaction can proceed through two primary pathways, involving either the terminal or the internal diene system. The regioselectivity is largely governed by electronic and steric factors of both the triene and the dienophile. For the reaction to occur, the diene must adopt an s-cis conformation.
A generalized workflow for a Diels-Alder reaction involving a conjugated triene is depicted below.
Data Presentation: Representative Diels-Alder Reactions of Conjugated Dienes
The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of conjugated dienes with common dienophiles. Note that yields and reaction times are highly dependent on the specific substrates and conditions used.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride (B1165640) | Toluene | Reflux | 0.25 | ~10.5% | [1] |
| Anthracene | Maleic Anhydride | Xylene | Reflux (~140) | 0.5 | High | [2] |
| 1,3-Butadiene | Maleic Anhydride | Xylene | Reflux (~140) | - | - | [3] |
Note: Specific yield data for the reaction of 1,3,5-hexatriene with these dienophiles under these exact conditions were not found in the surveyed literature. The data presented is for structurally related dienes to provide a representative overview.
Experimental Protocols
The following protocols are detailed methodologies for conducting Diels-Alder reactions with a conjugated diene.
Protocol 1: Synthesis of a Substituted Cyclohexene Derivative using a Substituted Hexadiene and Maleic Anhydride
This protocol is adapted from a procedure using (E,E)-2,4-hexadien-1-ol and maleic anhydride and is representative of a typical thermal Diels-Alder reaction.[1]
Materials:
-
(E,E)-2,4-hexadien-1-ol (or other suitable conjugated diene)
-
Maleic Anhydride
-
Toluene (anhydrous)
-
25 mL Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
To a 25 mL round-bottom flask, add the conjugated diene (e.g., 0.4 g of (E,E)-2,4-hexadien-1-ol) and an equimolar amount of maleic anhydride (e.g., 0.4 g).
-
Add approximately 5 mL of anhydrous toluene and a magnetic stir bar.
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle or on a hot plate with a water bath.
-
Heat the mixture to reflux and maintain reflux for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
To ensure complete crystallization of the product, cool the flask in an ice bath for 10 minutes. If crystallization does not occur, scratching the inside of the flask with a glass rod may initiate the process.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold toluene to remove any unreacted starting materials.
-
Allow the product to air dry on the filter paper.
-
For further purification, the crude product can be recrystallized from toluene.[1]
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).
Protocol 2: General Procedure for Diels-Alder Reaction in a High-Boiling Solvent
This protocol is a general method suitable for less reactive dienes that require higher temperatures.[2]
Materials:
-
Conjugated diene (e.g., Anthracene as a model)
-
Dienophile (e.g., Maleic Anhydride)
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Heating mantle
-
Büchner funnel and filter flask
-
Ethyl acetate (B1210297) (for washing)
Procedure:
-
In a dry round-bottom flask, combine the diene and the dienophile in equimolar amounts.
-
Add a suitable volume of anhydrous xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the mixture to reflux using a heating mantle (approximately 140 °C for xylene).
-
Maintain reflux for the required reaction time (typically 30 minutes to several hours, depending on the reactivity of the substrates).
-
Allow the reaction mixture to cool to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolate the product by vacuum filtration.
-
Wash the crystals with a small amount of a solvent in which the product has low solubility at room temperature (e.g., ethyl acetate) to remove residual xylene and any soluble impurities.[2]
-
Dry the product and determine the yield and purity.
Applications of Cycloadducts
The cyclohexene derivatives formed from Diels-Alder reactions of conjugated trienes are versatile intermediates. The resulting bicyclo[4.2.0]octene core from the reaction of 1,3,5-hexatriene is a key structural motif in various applications.
-
Polymer Chemistry: Bicyclo[4.2.0]octene derivatives can serve as monomers in alternating ring-opening metathesis polymerization (AROMP) to produce polymers with well-defined, alternating structures.[4]
-
Pharmaceuticals: The bicyclo[4.2.0]octatriene scaffold is found in compounds with potential therapeutic applications, including those with adrenoreceptor-related activity.[5][6]
-
Natural Product Synthesis: The ability of the Diels-Alder reaction to create complex cyclic systems with high stereocontrol makes it a valuable tool in the total synthesis of natural products. The bicyclo[4.2.0]octane core is a feature in some natural products, and its synthesis is often approached via cycloaddition reactions.[7]
Conclusion
While specific data for nona-1,3,5-triene is limited, the principles and protocols outlined using the representative 1,3,5-hexatriene and related dienes provide a solid foundation for researchers exploring the use of conjugated trienes in Diels-Alder reactions. The versatility of this reaction allows for the synthesis of a wide array of complex cyclic molecules with significant potential in materials science and drug development. It is recommended that for any new combination of a conjugated triene and dienophile, small-scale optimization of reaction conditions be performed to achieve the desired outcome.
References
- 1. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scribd.com [scribd.com]
- 4. Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo(4.2.0)1,3,5-octatriene derivatives,a process for their preparation and pharmaceutical compositions containing them - Patent ZA-84261-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE3460834D1 - Derivatives of bicyclo(4.2.0)octatriene-1,3,5, their preparation and their therapeutical application - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of Nona-1,3,5-triene
Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the polymerization of nona-1,3,5-triene. The information presented herein is based on established principles for the polymerization of analogous conjugated dienes and trienes. These protocols are intended as a starting point for research and will require significant optimization and experimental validation for the specific monomer, this compound.
General Application Note: Polymerization of this compound
This compound is a conjugated triene, and its structure suggests that it can undergo polymerization through several mechanisms, including anionic, cationic, free-radical, and coordination polymerization. The conjugated system allows for 1,2-, 3,4-, 5,6-, 1,4-, and 1,6-addition, leading to a variety of possible polymer microstructures. The choice of polymerization method will significantly influence the polymer's molecular weight, microstructure, and properties. For applications in drug development and materials science, achieving control over these parameters is crucial. Living polymerization techniques, particularly living anionic polymerization, are expected to offer the best control over molecular weight and polydispersity.
Anionic Polymerization of this compound
Anionic polymerization is well-suited for conjugated dienes and is often used to produce polymers with well-defined microstructures and low polydispersity.[1] The polymerization proceeds via a carbanionic propagating species and is typically initiated by organolithium compounds. The solvent plays a critical role in determining the microstructure of the resulting polymer.
Hypothetical Data Summary: Anionic Polymerization
| Parameter | Condition 1 (Non-polar solvent) | Condition 2 (Polar solvent) |
| Initiator | sec-Butyllithium (sec-BuLi) | sec-Butyllithium (sec-BuLi) |
| Solvent | Cyclohexane (B81311) | Tetrahydrofuran (THF) |
| Temperature | 50 °C | -78 °C |
| Reaction Time | 2-24 hours | 1-12 hours |
| Monomer:Initiator Ratio | 100:1 to 1000:1 | 100:1 to 1000:1 |
| Expected Predominant Microstructure | 1,4- and 1,6-addition | 1,2- and 3,4-addition |
| Expected Molecular Weight (Mn) | Controlled by Monomer:Initiator ratio | Controlled by Monomer:Initiator ratio |
| Expected Polydispersity Index (PDI) | < 1.1 | < 1.1 |
Hypothetical Experimental Protocol: Living Anionic Polymerization
-
Preparation of Reactor: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is assembled. The reactor is purged with high-purity nitrogen for at least 30 minutes.
-
Solvent and Monomer Purification: Cyclohexane (or THF) is purified by passing it through activated alumina (B75360) columns. This compound is purified by stirring over calcium hydride for 24 hours, followed by vacuum distillation.
-
Reaction Setup: The purified solvent is transferred to the reactor via cannula. The reactor is then brought to the desired temperature (50 °C for cyclohexane, -78 °C for THF).
-
Initiation: A calculated amount of sec-BuLi solution in cyclohexane is injected into the reactor via a gas-tight syringe.
-
Polymerization: The purified this compound is added dropwise to the stirred initiator solution. The reaction mixture is allowed to stir for the designated time. An aliquot may be taken for kinetic analysis.
-
Termination: The polymerization is terminated by injecting a small amount of degassed methanol (B129727).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by NMR spectroscopy for microstructure analysis.
Experimental Workflow: Anionic Polymerization
Caption: Workflow for Anionic Polymerization.
Cationic Polymerization of this compound
Cationic polymerization is initiated by acids (Lewis or protic) and proceeds through a carbocationic propagating species. This method is sensitive to impurities and often leads to polymers with broader molecular weight distributions and complex side reactions. However, it can be effective for electron-rich olefins.[2]
Hypothetical Data Summary: Cationic Polymerization
| Parameter | Condition 1 |
| Initiator/Co-initiator | Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 30 minutes to 5 hours |
| Expected Predominant Microstructure | Complex mixture, potential for cyclization |
| Expected Molecular Weight (Mn) | Generally lower, less controlled |
| Expected Polydispersity Index (PDI) | > 2.0 |
Hypothetical Experimental Protocol: Cationic Polymerization
-
Preparation of Reactor: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is assembled and purged with dry nitrogen.
-
Solvent and Monomer Purification: Dichloromethane is distilled from calcium hydride. This compound is purified as described for anionic polymerization.
-
Reaction Setup: Purified dichloromethane and this compound are transferred to the reactor. The solution is cooled to the desired temperature (e.g., -78 °C).
-
Initiation: A solution of BF₃·OEt₂ in dichloromethane is prepared and added dropwise to the rapidly stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for the specified time. The viscosity of the solution may increase noticeably.
-
Termination: The polymerization is quenched by the addition of cold methanol.
-
Polymer Isolation: The polymer is precipitated into a large volume of methanol, filtered, and dried under vacuum.
-
Characterization: The resulting polymer is analyzed by GPC and NMR.
Experimental Workflow: Cationic Polymerization
Caption: Workflow for Cationic Polymerization.
Free-Radical Polymerization of this compound
Free-radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers.[3][4] It is generally less sensitive to impurities than ionic polymerizations but offers less control over the polymer architecture, often resulting in branched polymers with high polydispersity.
Hypothetical Data Summary: Free-Radical Polymerization
| Parameter | Condition 1 |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Toluene (B28343) or bulk polymerization |
| Temperature | 60-80 °C |
| Reaction Time | 4-24 hours |
| Expected Predominant Microstructure | Highly branched, cross-linked, mixed addition modes |
| Expected Molecular Weight (Mn) | High, but poorly controlled |
| Expected Polydispersity Index (PDI) | > 2.0, often very broad |
Hypothetical Experimental Protocol: Free-Radical Polymerization
-
Preparation of Reactor: A Schlenk flask is charged with this compound, AIBN, and toluene (if not in bulk).
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed flask is placed in a preheated oil bath at the desired temperature (e.g., 70 °C) and stirred for the required duration.
-
Polymer Isolation: The reaction is cooled to room temperature. The polymer is precipitated by pouring the solution into methanol. The product is collected by filtration and dried under vacuum.
-
Characterization: The polymer is analyzed by GPC and NMR. Due to potential cross-linking, the polymer may be partially or fully insoluble.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for Free-Radical Polymerization.
Coordination Polymerization of this compound
Coordination polymerization using Ziegler-Natta or metallocene catalysts can produce stereoregular polymers from olefins and dienes.[5][6] For conjugated trienes, these catalysts could potentially offer control over the stereochemistry of the polymer backbone.
Hypothetical Data Summary: Coordination Polymerization
| Parameter | Condition 1 (Ziegler-Natta) |
| Catalyst System | TiCl₄ / Triethylaluminium (Al(C₂H₅)₃) |
| Solvent | Heptane (B126788) or Toluene |
| Temperature | 25-70 °C |
| Reaction Time | 1-8 hours |
| Expected Predominant Microstructure | Potentially stereoregular (e.g., isotactic or syndiotactic) |
| Expected Molecular Weight (Mn) | High |
| Expected Polydispersity Index (PDI) | Broad, depending on catalyst |
Hypothetical Experimental Protocol: Coordination Polymerization
-
Catalyst Preparation: All operations are performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). A suspension of TiCl₄ in heptane is prepared in a flame-dried reactor.
-
Activation: The reactor is cooled, and a solution of Al(C₂H₅)₃ in heptane is added slowly to form the active catalyst. The mixture is aged for a short period.
-
Polymerization: Purified this compound is injected into the reactor containing the active catalyst suspension. The polymerization is carried out at the desired temperature with vigorous stirring.
-
Termination: The reaction is quenched by adding acidified methanol.
-
Polymer Isolation: The polymer is washed repeatedly with methanol to remove catalyst residues, then filtered and dried under vacuum.
-
Characterization: The polymer is analyzed by GPC, NMR, and potentially DSC or X-ray diffraction to assess stereoregularity and crystallinity.
Experimental Workflow: Coordination Polymerization
Caption: Workflow for Coordination Polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Detection and Quantification of Nona-1,3,5-triene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nona-1,3,5-triene (C₉H₁₄, Mol. Wt.: 122.21 g/mol ) is a volatile organic compound (VOC) of interest in various fields of research due to its conjugated triene structure, which can be indicative of certain biological or chemical processes. Accurate detection and quantification of this analyte are crucial for understanding its role and potential applications. This document provides detailed analytical methods for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile compounds.[1][2][3][4]
Analytical Techniques
The primary recommended technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectrum.[1][2][3] For samples where pre-concentration is necessary, techniques such as purge and trap or headspace sampling are employed.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV detection can also be considered, particularly for the analysis of complex mixtures where derivatization may be employed to enhance detection.[6][7][8] The conjugated triene system of this compound should provide a chromophore for UV detection.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on standard methods for the analysis of volatile organic compounds and is adaptable for various sample matrices.[1][2][3]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
Aqueous Samples (e.g., cell culture media, environmental water samples):
-
Purge and Trap: This is the recommended method for achieving low detection limits.[1][5]
-
Sparge a known volume of the sample (e.g., 5-25 mL) with an inert gas (e.g., helium or nitrogen).
-
The volatile this compound is purged from the sample and trapped on a sorbent tube (e.g., Tenax®, charcoal, or a combination).
-
The trap is then rapidly heated to desorb the analyte into the GC-MS system.
-
-
-
Solid or Semi-Solid Samples (e.g., tissues, soil):
-
Headspace Analysis:
-
Place a known weight of the sample into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 80-120°C) to allow volatile compounds to partition into the headspace.[4]
-
A sample of the headspace gas is then automatically injected into the GC-MS.
-
-
-
Organic Solvents:
-
Direct Liquid Injection: If this compound is dissolved in a volatile organic solvent compatible with the GC system (e.g., hexane, dichloromethane), a direct injection can be performed. The sample may require dilution to fall within the linear range of the instrument.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min at 200°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 35-300 |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard or a reference library such as the NIST Mass Spectral Library.[4]
-
Quantification: For quantitative analysis, a calibration curve is generated using external standards of this compound at a minimum of five different concentrations. The peak area of a characteristic ion is plotted against the concentration. For enhanced accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used.
Expected Quantitative Data
The following table summarizes the expected, hypothetical quantitative data for the analysis of this compound by GC-MS. Actual values may vary depending on the specific instrumentation and conditions.
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 minutes (under the specified GC conditions) |
| Molecular Ion (M+) | m/z 122 |
| Key Fragment Ions | m/z 107, 93, 79, 67, 41 (indicative of aliphatic hydrocarbon fragmentation)[9][10] |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (Purge and Trap) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (Purge and Trap) |
| Linear Range | 1 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
Experimental Workflow and Diagrams
GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.
Logical Relationship for Analyte Quantification
The following diagram illustrates the logical steps involved in quantifying the analyte using a calibration curve.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the detection and quantification of this compound in various sample matrices. Proper sample preparation and method optimization are critical for achieving accurate and reliable results. For laboratories without access to GC-MS, HPLC-UV may serve as an alternative screening technique, though it may lack the specificity of mass spectrometric detection.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nona-1,3,5-triene as a Precursor for Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nona-1,3,5-triene and its derivatives are versatile C9 building blocks in the synthesis of complex natural products. Their conjugated triene system readily participates in pericyclic reactions, most notably the intramolecular Diels-Alder (IMDA) reaction, to construct intricate polycyclic frameworks with high stereocontrol. This powerful strategy allows for the efficient assembly of core structures found in a variety of biologically active natural products. These application notes provide an overview of the use of this compound derivatives in the total synthesis of two representative natural products, Spiculoic Acid A and β-Erythroidine, complete with detailed experimental protocols and quantitative data.
Case Study 1: Total Synthesis of (–)-Spiculoic Acid A
Spiculoic Acid A is a marine-derived natural product with a unique bicyclo[4.3.0]nonane skeleton. The total synthesis developed by Lee and Baldwin features a key biomimetic intramolecular Diels-Alder reaction of a this compound derivative to construct the core structure.
Synthetic Strategy:
The retrosynthetic analysis of Spiculoic Acid A identifies a key disconnection at the bicyclic core, which can be formed through an intramolecular Diels-Alder reaction of a linear nonatriene precursor. This precursor is assembled from simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of Spiculoic Acid A.
Key Experimental Protocol: Intramolecular Diels-Alder Cyclization
The pivotal step in the synthesis is the intramolecular [4+2] cycloaddition of the nonatriene precursor. This reaction proceeds upon heating to furnish the bicyclo[4.3.0]nonane core with the desired stereochemistry.
Protocol:
-
Preparation of the Nonatriene Precursor: The this compound derivative is synthesized by a Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde fragment.
-
Cyclization Reaction: The purified nonatriene precursor is dissolved in a high-boiling point solvent (e.g., toluene (B28343) or xylene).
-
The solution is heated to reflux (typically 110-140 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure bicyclo[4.3.0]nonane product.
Quantitative Data Summary:
| Step | Reactant(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Wittig Reaction | Aldehyde Fragment, Phosphonium Ylide | n-BuLi, THF, -78 °C to rt | Nonatriene Precursor | 75 | [1] |
| Intramolecular Diels-Alder | Nonatriene Precursor | Toluene, Reflux, 12 h | Bicyclo[4.3.0]nonane Core | 85 | [1] |
| Further Elaboration | Bicyclo[4.3.0]nonane Core | Multi-step sequence | (–)-Spiculoic Acid A | - | [1] |
Case Study 2: Total Synthesis of (±)-β-Erythroidine
β-Erythroidine is a tetracyclic alkaloid that exhibits potent antagonist activity at nicotinic acetylcholine (B1216132) receptors. The synthesis developed by Funk and co-workers utilizes a key intramolecular Diels-Alder reaction of a nonatriene derivative to construct the central hydroisoquinoline ring system.
Synthetic Strategy:
The tetracyclic core of β-erythroidine is envisioned to arise from an intramolecular Diels-Alder reaction of a nonatriene precursor containing an amido-substituted diene. This precursor is assembled through a series of transformations starting from simpler cyclic and acyclic fragments.
Caption: Retrosynthetic pathway for β-Erythroidine.
Key Experimental Protocol: Intramolecular Diels-Alder Cyclization
The key bond-forming event is the thermal intramolecular Diels-Alder reaction of the amido-substituted nonatriene. The presence of the amide group influences the reactivity and stereoselectivity of the cycloaddition.
Protocol:
-
Synthesis of the IMDA Precursor: The nonatriene precursor is prepared by coupling a diene-containing carboxylic acid with an amine fragment bearing the dienophile.
-
Cyclization: The precursor is dissolved in a suitable high-boiling solvent (e.g., o-dichlorobenzene).
-
The solution is heated to a high temperature (typically 180-220 °C) in a sealed tube or under microwave irradiation.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.
Quantitative Data Summary:
| Step | Reactant(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Amide Coupling | Diene-acid, Amine-dienophile | EDCI, HOBt, DIPEA, CH2Cl2, rt | Amido-nonatriene Precursor | 88 | [2] |
| Intramolecular Diels-Alder | Amido-nonatriene Precursor | o-Dichlorobenzene, 200 °C, 24 h | Tetracyclic Core | 65 | [2] |
| Further Transformations | Tetracyclic Core | Multi-step sequence | (±)-β-Erythroidine | - | [2] |
Logical Workflow for Natural Product Synthesis Utilizing this compound Derivatives
The general workflow for employing this compound derivatives in natural product synthesis via an intramolecular Diels-Alder reaction can be summarized as follows:
Caption: General workflow for natural product synthesis.
The use of this compound derivatives as precursors for intramolecular Diels-Alder reactions represents a powerful and convergent strategy for the synthesis of complex natural products. The ability to construct multiple stereocenters and complex ring systems in a single step makes this an attractive approach for synthetic chemists. The examples of Spiculoic Acid A and β-Erythroidine highlight the versatility of this methodology in accessing diverse molecular architectures. Careful design of the nonatriene precursor allows for precise control over the stereochemical outcome of the cyclization, enabling the efficient and elegant total synthesis of challenging targets.
References
The Use of Nona-1,3,5-triene in Novel Materials: A Review of Current Research
Despite its potential as a conjugated triene monomer, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of research on the specific applications of Nona-1,3,5-triene in the development of novel materials. While the compound is chemically identified and its existence confirmed with CAS number 603959-49-5, there is a notable absence of detailed studies, experimental protocols, or quantitative data regarding its polymerization, material properties, or integration into drug development systems.
Currently, the scientific community has not published substantial findings on the use of this compound for creating new polymers or functional materials. Patent literature, while occasionally mentioning "this compound derivatives," does not provide specific details on their synthesis or application in materials science, often focusing on unrelated chemical processes. This scarcity of information prevents the creation of detailed application notes and protocols as requested.
General Context: The Potential of Conjugated Trienes in Materials Science
While specific data on this compound is unavailable, the broader class of conjugated trienes holds significant promise in materials science. Their alternating double and single bonds create a delocalized π-electron system, which can impart unique optical, electronic, and reactive properties to polymers.
In theory, this compound could be polymerized through various mechanisms, such as free radical, anionic, or cationic polymerization, to create polymers with a conjugated backbone. Such polymers could potentially exhibit properties like:
-
Electrical Conductivity: The conjugated system could allow for the movement of electrons, making the resulting materials semi-conductive.
-
Non-linear Optical Properties: The extended π-system might lead to materials with applications in photonics and optoelectronics.
-
Enhanced Reactivity: The remaining double bonds in the polymer backbone could be used for further functionalization or cross-linking to tailor material properties.
A general workflow for the theoretical development of materials from a conjugated triene like this compound is outlined below.
Caption: Theoretical workflow for novel material development using a conjugated triene monomer.
Hypothetical Experimental Protocols
In the absence of specific data for this compound, we can propose hypothetical experimental protocols based on general knowledge of conjugated diene and triene polymerization. It is crucial to note that these are generalized procedures and would require significant optimization for this specific monomer.
1. Hypothetical Free-Radical Polymerization of this compound
-
Objective: To synthesize poly(this compound) via a free-radical mechanism.
-
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
-
Procedure:
-
Purify this compound by distillation under reduced pressure to remove any inhibitors.
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the purified monomer in anhydrous toluene.
-
Add AIBN as the initiator. The molar ratio of monomer to initiator would need to be optimized (e.g., 100:1 to 1000:1).
-
Heat the reaction mixture at a temperature appropriate for AIBN decomposition (typically 60-80 °C) for a specified time (e.g., 6-24 hours).
-
Monitor the polymerization progress by techniques such as Gas Chromatography (GC) to track monomer consumption.
-
Terminate the reaction by cooling the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at a moderate temperature.
-
2. Hypothetical Characterization of Poly(this compound)
-
Objective: To determine the molecular weight, structure, and thermal properties of the synthesized polymer.
-
Methods:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and investigate the different possible addition modes (e.g., 1,2-, 1,4-, 3,4-, or 1,6-addition).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization by the disappearance of monomer-specific peaks.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm).
-
Data Presentation
As no experimental data has been published, the following table is a template illustrating how quantitative data for hypothetical polymers derived from this compound could be presented.
| Polymer ID | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Tg (°C) | Td,5% (°C) |
| PNT-FR-1 | Free Radical | - | - | - | - | - |
| PNT-AN-1 | Anionic | - | - | - | - | - |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss.
Conclusion and Future Outlook
While the current body of scientific literature does not support the creation of detailed application notes for this compound in novel materials, its conjugated triene structure suggests theoretical potential. Future research is needed to explore the synthesis and polymerization of this monomer. Should such research be undertaken, the resulting polymers could offer interesting properties for a range of applications, from electronics to drug delivery. For researchers, scientists, and drug development professionals interested in this area, the initial focus would need to be on the fundamental synthesis and characterization of this compound-based polymers. Without this foundational research, any discussion of its applications remains speculative.
Application Notes and Protocols for the Catalytic Hydrogenation of Nona-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The selective hydrogenation of a conjugated triene can yield a mixture of products, including various dienes, monoenes, and the fully saturated alkane. The product distribution is highly dependent on the reaction conditions, including catalyst type, catalyst loading, hydrogen pressure, temperature, and reaction time. The following table summarizes representative quantitative data for the catalytic hydrogenation of a generic conjugated triene over a palladium catalyst, illustrating the progression of the reaction over time.
| Time (h) | Triene (%) | Diene (%) | Monoene (%) | Saturated (%) |
| 1 | 45 | 35 | 15 | 5 |
| 2 | 20 | 40 | 30 | 10 |
| 4 | 5 | 25 | 50 | 20 |
| 8 | <1 | 10 | 60 | 30 |
| 24 | 0 | 2 | 48 | 50 |
Note: This data is illustrative and based on typical selectivities observed in the partial hydrogenation of conjugated trienes. Actual results for Nona-1,3,5-triene may vary.
Experimental Protocols
Protocol 1: Atmospheric Pressure Hydrogenation using a Balloon Setup
This protocol describes a standard laboratory procedure for the hydrogenation of this compound at atmospheric pressure using a hydrogen-filled balloon. This method is suitable for small-scale reactions and for screening reaction conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
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Anhydrous ethanol (B145695) (or other suitable solvent)
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply
-
Round-bottom flask with a two-way adapter
-
Magnetic stirrer and stir bar
-
Rubber balloon
-
Septum
-
Syringes and needles
-
Celite® for filtration
Procedure:
-
Preparation: Place a magnetic stir bar in a dry round-bottom flask. Seal the flask with a two-way adapter equipped with a septum and a stopcock connected to a nitrogen/argon line.
-
Inerting the Flask: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst to the flask. Caution: Pd/C is pyrophoric and may ignite in the presence of flammable solvents and air.
-
Solvent and Substrate Addition: Add anhydrous ethanol to the flask via syringe, ensuring the catalyst is fully wetted. Subsequently, add the this compound substrate to the reaction mixture via syringe.
-
Hydrogen Purge: Connect a hydrogen-filled balloon to the stopcock. Carefully evacuate the flask to remove the inert gas and then open the stopcock to the hydrogen balloon to fill the flask with hydrogen. Repeat this purge cycle three to five times.
-
Reaction: With the hydrogen balloon attached, vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS analysis of aliquots taken at regular intervals.
-
Work-up: Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: The solvent from the filtrate can be removed under reduced pressure to yield the crude product, which can then be purified by column chromatography if necessary.
Protocol 2: Analysis of Hydrogenation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of the product mixture from the hydrogenation of this compound to determine the relative amounts of unreacted triene, intermediate dienes and monoenes, and the final saturated product.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
-
Helium or Hydrogen carrier gas
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Filter the aliquot through a small plug of silica (B1680970) gel or a syringe filter to remove the catalyst.
-
Dilute the filtered aliquot with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
| Parameter | Value |
| GC Inlet | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 amu |
Data Analysis:
-
Identify the peaks corresponding to this compound, nonadienes, nonenes, and nonane (B91170) based on their retention times and mass spectra.
-
Integrate the peak areas for each component.
-
Calculate the relative percentage of each component in the mixture to determine the product distribution.
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nona-1,3,5-triene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-1,3,5-triene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide/Phosphonate (B1237965) Carbanion Formation: The base used may be too weak or degraded. | - Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[1][2] - Ensure anhydrous reaction conditions, as ylides and carbanions are sensitive to moisture.[3] |
| 2. Unreactive Carbonyl Compound: The hexa-2,4-dienal may be of poor quality or degraded. | - Purify the hexa-2,4-dienal by distillation before use. - Confirm the identity and purity of the aldehyde using spectroscopic methods (e.g., NMR, IR). | |
| 3. Steric Hindrance: Although less common with aldehydes, bulky substituents on the ylide or phosphonate can hinder the reaction.[4] | - If using a substituted propyl ylide, consider a less hindered phosphonate for the HWE reaction, which is generally more reactive with hindered ketones.[4] | |
| Incorrect Stereoselectivity (e.g., undesired E/Z isomer ratio) | 1. Inappropriate Ylide/Phosphonate Reagent: The type of ylide (stabilized vs. unstabilized) or phosphonate ester influences the E/Z selectivity. | - For predominantly (Z)-Nona-1,3,5-triene, use an unstabilized Wittig ylide (e.g., from propyltriphenylphosphonium bromide).[4][5] - For predominantly (E)-Nona-1,3,5-triene, use a Horner-Wadsworth-Emmons reagent (e.g., diethyl propylphosphonate).[6][7] |
| 2. Reaction Conditions Favoring the Wrong Isomer: The choice of solvent and the presence of lithium salts can affect the stereochemical outcome of the Wittig reaction. | - For higher Z-selectivity in Wittig reactions with unstabilized ylides, use aprotic, non-polar solvents and avoid lithium-based reagents if possible.[8] - For higher E-selectivity in HWE reactions, conditions that allow for thermodynamic equilibration are preferred.[6] | |
| Presence of Significant Side Products | 1. Ylide/Carbanion Side Reactions: The ylide or phosphonate carbanion can react with other electrophiles or undergo decomposition. | - Add the aldehyde to the pre-formed ylide/carbanion solution at a low temperature (e.g., 0 °C or -78 °C) to ensure it reacts preferentially with the intended substrate. |
| 2. Aldehyde Self-Condensation: Under basic conditions, the aldehyde can undergo self-condensation reactions. | - Maintain a low reaction temperature and add the aldehyde slowly to the reaction mixture. | |
| Difficulty in Product Purification | 1. Contamination with Triphenylphosphine (B44618) Oxide (from Wittig): This byproduct can be difficult to separate from the desired triene. | - Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) mixture).[9] - Triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent mixture (e.g., pentane/ether) and removed by filtration.[9][10] - An alternative method involves the addition of zinc chloride to form a complex with triphenylphosphine oxide, which can then be removed by filtration.[11] |
| 2. Contamination with Phosphate (B84403) Byproduct (from HWE): The dialkyl phosphate byproduct from the HWE reaction needs to be removed. | - The phosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup of the reaction mixture.[12] |
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound, the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: The choice between the Wittig and HWE reactions primarily depends on the desired stereochemistry of the final double bond formed.
-
For (Z)-Nona-1,3,5-triene: The Wittig reaction with an unstabilized ylide, such as propylidenephosphorane, is generally preferred as it favors the formation of the Z-isomer.[4]
-
For (E)-Nona-1,3,5-triene: The Horner-Wadsworth-Emmons reaction is typically the method of choice as it predominantly yields the E-isomer.[6][7] The HWE reaction also has the advantage of using a water-soluble phosphate byproduct, which simplifies purification.[12]
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following factors:
-
Purity of Reagents: Ensure that your starting materials, particularly the hexa-2,4-dienal, are pure. Aldehydes can be prone to oxidation or polymerization.[4]
-
Base Selection and Handling: Use a strong, fresh base to ensure complete formation of the ylide or phosphonate carbanion.[1][2] Handle bases under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Reaction Temperature: Maintain the recommended temperature throughout the reaction. Ylide/carbanion formation and the subsequent reaction with the aldehyde are often carried out at low temperatures to minimize side reactions.
-
Anhydrous Conditions: Both the Wittig and HWE reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: How do I control the E/Z stereoselectivity of the newly formed double bond?
A3: The stereoselectivity is influenced by several factors:
-
Wittig Reaction:
-
Horner-Wadsworth-Emmons Reaction:
Q4: What are the common byproducts in the synthesis of this compound and how can I remove them?
A4:
-
Wittig Reaction: The main byproduct is triphenylphosphine oxide. It can be removed by column chromatography or by precipitation from a non-polar solvent.[9][10] Complexation with zinc chloride is another effective removal method.[11]
-
Horner-Wadsworth-Emmons Reaction: The primary byproduct is a dialkyl phosphate salt. This is typically water-soluble and can be easily removed during an aqueous workup.[12]
Q5: My reaction is not proceeding to completion. What should I do?
A5:
-
Check Ylide/Carbanion Formation: Ensure the base was added correctly and that the characteristic color change associated with ylide/carbanion formation was observed.
-
Reagent Stoichiometry: Verify that the correct molar ratios of reactants were used. A slight excess of the ylide or phosphonate reagent is often employed.
-
Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: Impurities in the aldehyde or the phosphonium (B103445) salt/phosphonate can inhibit the reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of (3Z,5E)-Nona-1,3,5-triene via Wittig Reaction
This protocol is designed to favor the formation of the Z-isomer at the newly formed double bond.
1. Preparation of the Ylide (Propylidenephosphorane):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
2. Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of hexa-2,4-dienal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the product from triphenylphosphine oxide.
Protocol 2: Synthesis of (3E,5E)-Nona-1,3,5-triene via Horner-Wadsworth-Emmons Reaction
This protocol is designed to favor the formation of the E-isomer at the newly formed double bond.
1. Preparation of the Phosphonate Carbanion:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of diethyl propylphosphonate (1.05 equivalents) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
2. HWE Reaction:
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Slowly add a solution of hexa-2,4-dienal (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-3 hours).
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables present illustrative data on how reaction conditions can affect the yield and stereoselectivity of the synthesis of this compound. Note: This data is representative and based on general trends for these reaction types.
Table 1: Effect of Base and Solvent on the Wittig Reaction of Hexa-2,4-dienal with Propyltriphenylphosphonium Bromide
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | n-BuLi | THF | 0 to rt | 75 | 15:85 |
| 2 | NaHMDS | THF | 0 to rt | 72 | 10:90 |
| 3 | KHMDS | Toluene | 0 to rt | 70 | 8:92 |
| 4 | t-BuOK | THF | 0 to rt | 65 | 20:80 |
Table 2: Effect of Phosphonate and Base on the Horner-Wadsworth-Emmons Reaction of Hexa-2,4-dienal
| Entry | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | Diethyl propylphosphonate | NaH | THF | 0 to rt | 85 | 95:5 |
| 2 | Diethyl propylphosphonate | DBU/LiCl | Acetonitrile | rt | 88 | 97:3 |
| 3 | Bis(2,2,2-trifluoroethyl) propylphosphonate | KHMDS/18-crown-6 | THF | -78 to rt | 80 | 5:95 |
Visualizations
Experimental Workflow
Caption: General experimental workflows for the Wittig and HWE syntheses of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low product yield in this compound synthesis.
References
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. shenvilab.org [shenvilab.org]
- 10. researchgate.net [researchgate.net]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Nona-1,3,5-triene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of nona-1,3,5-triene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials, catalysts, solvents, and byproducts from side reactions. Depending on the synthetic route, these byproducts might include isomers of this compound, polymers, or oxidation products.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques for a medium-sized, non-polar organic molecule like this compound are vacuum distillation and flash column chromatography.[1]
Q3: How can I remove non-volatile impurities from my crude this compound?
A3: Vacuum distillation is an excellent method for separating this compound from non-volatile impurities. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal degradation.[1]
Q4: What should I do if my compound co-elutes with an impurity during column chromatography?
A4: If co-elution occurs, you can try to improve the separation by adjusting the solvent system. This can involve changing the solvent polarity, using a different solvent mixture, or employing a different stationary phase. Techniques like high-performance liquid chromatography (HPLC) can also provide higher resolution for difficult separations.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product should be confirmed using standard analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the percentage of purity and identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery after column chromatography | - The compound may be unstable on the stationary phase (e.g., silica (B1680970) or alumina).- The chosen eluent system may not be optimal, leading to poor separation or irreversible adsorption.- The compound may be volatile and lost during solvent removal. | - Try using a less acidic or basic stationary phase.- Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
| Product degradation during distillation | - The distillation temperature is too high, causing thermal decomposition.- The presence of acidic or basic impurities may catalyze degradation. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude mixture with a mild wash (e.g., sodium bicarbonate solution) before distillation. |
| Incomplete separation of isomers | - The isomers have very similar physical and chemical properties. | - For distillation, use a fractional distillation column with a high number of theoretical plates.- For chromatography, use a high-resolution technique like HPLC or a longer column with a shallower solvent gradient. |
Experimental Protocols
Vacuum Distillation
This method is suitable for large-scale purification and the removal of non-volatile impurities.
Procedure:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Charging the Flask: Add the crude this compound to a round-bottom flask. The flask should not be more than two-thirds full.
-
Applying Vacuum: Begin stirring the mixture and slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, gently heat the flask.
-
Distillation: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
-
Completion: After the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Flash Column Chromatography
This technique is ideal for high-purity isolation and separation from closely related byproducts.
Procedure:
-
Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel) in a suitable solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Add the eluent to the column and apply gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (3E,5Z)-nona-1,3,5-triene | (3Z,5Z)-nona-1,3,5-triene |
| Molecular Formula | C₉H₁₄[2] | C₉H₁₄[3] | C₉H₁₄[4] |
| Molecular Weight | 122.21 g/mol [2] | 122.21 g/mol [3] | 122.21 g/mol [4] |
| IUPAC Name | This compound[2] | (3E,5Z)-nona-1,3,5-triene[3] | (3Z,5Z)-nona-1,3,5-triene[4] |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Nona-1,3,5-triene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nona-1,3,5-triene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The Wittig reaction is a widely employed and versatile method for the synthesis of alkenes like this compound.[1][2][3][4] This method involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. For this compound, a common approach would be the reaction of a C5-phosphonium ylide with a C4-unsaturated aldehyde, or a C4-phosphonium ylide with a C5-unsaturated aldehyde.
Q2: What are the primary impurities I should expect in the synthesis of this compound via the Wittig reaction?
A2: The most significant and often problematic impurity is triphenylphosphine (B44618) oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[5][6][7] Other potential impurities include:
-
Unreacted starting materials: Such as the aldehyde/ketone and the phosphonium (B103445) salt.
-
Geometric isomers (E/Z isomers): The Wittig reaction can sometimes produce a mixture of E and Z isomers of the target triene. The stereochemical outcome often depends on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[1]
-
Side products from the base: The strong base used to generate the ylide (e.g., n-butyllithium) can potentially lead to side reactions if not handled correctly.
-
Solvent residues: Residual solvents from the reaction and workup steps.
Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct from my this compound product?
A3: Removing TPPO can be challenging due to its solubility in many organic solvents.[8] Several methods can be employed:
-
Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane (B92381) or diethyl ether.[9] Attempting to crystallize the TPPO from a concentrated reaction mixture by adding a nonpolar solvent can be effective.
-
Column Chromatography: Flash column chromatography is a reliable method for separating this compound from the more polar TPPO.[5][8]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7][9] Adding these salts to the reaction mixture dissolved in a suitable solvent (like ethanol (B145695) or THF) can precipitate the TPPO complex, which can then be removed by filtration.[7][9]
-
Acid-Base Extraction: If the target molecule is not acid-sensitive, washing the organic layer with a dilute acid solution can sometimes help in removing residual TPPO.
Q4: How can I control the stereochemistry (E/Z isomerism) of the double bonds in this compound during a Wittig synthesis?
A4: The stereochemical outcome of the Wittig reaction is influenced by several factors:
-
Ylide Type: Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[1]
-
Reaction Conditions: The presence of lithium salts can affect the stereoselectivity. "Salt-free" conditions often lead to higher Z-selectivity with non-stabilized ylides.
-
Schlosser Modification: For non-stabilized ylides where the E-isomer is desired, the Schlosser modification can be employed. This involves using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine (B1666868) to the more stable trans-adduct, leading to the E-alkene.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete ylide formation. | - Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH).- Use a dry, inert atmosphere (e.g., nitrogen or argon) as ylides are sensitive to moisture and oxygen. |
| 2. Deactivation of the ylide. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. | |
| 3. Poor quality of starting materials. | - Use freshly distilled aldehyde/ketone.- Ensure the phosphonium salt is dry and pure. | |
| Presence of significant amounts of unreacted starting materials | 1. Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or GC-MS.- Gradually increase the reaction temperature if no conversion is observed at a lower temperature. |
| 2. Stoichiometry of reactants is incorrect. | - Ensure the correct molar ratios of the phosphonium salt, base, and carbonyl compound are used. | |
| Product is a mixture of E/Z isomers | 1. The chosen Wittig conditions are not sufficiently stereoselective. | - For Z-isomers, use non-stabilized ylides under salt-free conditions.- For E-isomers, use stabilized ylides or employ the Schlosser modification for non-stabilized ylides.[1] |
| Difficulty in removing triphenylphosphine oxide (TPPO) | 1. TPPO is co-eluting with the product during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different purification method, such as precipitation with a metal salt.[9] |
| 2. The product and TPPO have similar solubilities. | - Attempt crystallization from a different solvent system.- Use precipitation with ZnCl₂ or CaBr₂ to selectively remove TPPO.[7][9] | |
| Product decomposes during purification | 1. This compound is a conjugated polyene and may be sensitive to heat, light, and air. | - Perform purification steps at low temperatures when possible.- Use solvents that have been degassed to remove oxygen.- Store the purified product under an inert atmosphere and protect it from light. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired stereochemistry.
Materials:
-
(But-2-en-1-yl)triphenylphosphonium bromide (for a C5 ylide)
-
Pentanal (for a C4 aldehyde)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend (but-2-en-1-yl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep red or orange). Allow the mixture to stir at this temperature for 1 hour.
-
Wittig Reaction: To the ylide solution, add a solution of pentanal in anhydrous THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using a nonpolar eluent (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient).
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scientificupdate.com [scientificupdate.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Side reactions and byproducts in Nona-1,3,5-triene chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nona-1,3,5-triene. The information addresses common side reactions, byproduct formation, and purification challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via the Wittig reaction?
A1: The Wittig reaction, a primary method for synthesizing alkenes like this compound, can be accompanied by several side reactions. The most prominent byproduct is triphenylphosphine (B44618) oxide, which is formed stoichiometrically with the desired alkene.[1] Other potential side reactions and byproducts include:
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Isomerization: Formation of various geometric isomers (E/Z) of this compound can occur, particularly if the reaction conditions are not carefully controlled. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions.[2]
-
Rearrangement: Under thermal conditions, conjugated trienes can potentially undergo sigmatropic rearrangements.[3]
-
Oligomerization/Polymerization: Due to the conjugated π-system, this compound may be susceptible to oligomerization or polymerization, especially in the presence of acid or heat.
-
Side reactions of the ylide: The phosphorus ylide is a strong base and can participate in side reactions other than the desired olefination.[1]
Q2: How can I minimize the formation of byproducts during the Wittig synthesis of this compound?
A2: To minimize byproduct formation, consider the following:
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Ylide Choice: The choice between a stabilized or non-stabilized ylide will influence the stereoselectivity of the reaction.[2] For conjugated systems, careful selection is crucial.
-
Reaction Conditions: Running the reaction under inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Temperature control is also critical to prevent thermal rearrangements and polymerization.
-
Solvent: An aqueous Wittig reaction can simplify the removal of the triphenylphosphine oxide byproduct, as it is more soluble in water than the desired triene.[4]
-
Stoichiometry: Precise control over the stoichiometry of the reactants can prevent side reactions resulting from excess reagents.
Q3: What are the characteristic analytical signatures of common byproducts?
A3: Byproducts can be identified using a combination of chromatographic and spectroscopic techniques:
-
GC-MS: This is a powerful tool for separating and identifying volatile byproducts. Different isomers will likely have slightly different retention times, and their mass spectra will show the same molecular ion peak but may have different fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): Isomeric byproducts will exhibit distinct chemical shifts and coupling constants in their NMR spectra. Triphenylphosphine oxide has characteristic signals in both ¹H and ¹³C NMR.
-
FTIR Spectroscopy: The presence of unexpected functional groups (e.g., hydroxyl or carbonyl groups from oxidation) can be detected by FTIR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature (with caution to avoid degradation).- Ensure efficient stirring.- Use a stronger base to generate the ylide if necessary. |
| Degradation of product. | - Work up the reaction at a lower temperature.- Use an antioxidant during workup and storage.- Purify the product promptly after synthesis. | |
| Ylide decomposition. | - Prepare the ylide in situ and use it immediately.- Ensure anhydrous conditions if using a non-aqueous solvent. | |
| Presence of multiple isomers in the product | Non-stereoselective Wittig reaction. | - Modify the Wittig reagent (e.g., use a stabilized ylide for higher E-selectivity).- Adjust the solvent and temperature to influence stereoselectivity.[2] |
| Isomerization during workup or purification. | - Avoid acidic conditions during workup.- Use a neutral stationary phase for chromatography (e.g., silica (B1680970) gel treated with a base). | |
| Formation of a polymeric/oily residue | Polymerization of the triene. | - Avoid high temperatures and exposure to acid.- Store the purified triene under an inert atmosphere and at low temperature. |
| Difficulty in removing triphenylphosphine oxide | Co-elution during chromatography. | - For a non-aqueous Wittig reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane (B92381) and filter it off.- For an aqueous Wittig reaction, the byproduct should preferentially partition into the aqueous phase.[4] |
Experimental Protocols
Proposed Synthesis of this compound via Aqueous Wittig Reaction
This protocol is a proposed adaptation of a general method for the synthesis of 1,3,5-trienes.[4]
Materials:
-
(E)-Hexa-2,4-dienal
-
Allyltriphenylphosphonium bromide
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine (E)-hexa-2,4-dienal (1.0 eq) and allyltriphenylphosphonium bromide (1.1 eq).
-
Add a saturated aqueous solution of sodium bicarbonate (sufficient to dissolve the reactants).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) gradient).
Visualizations
Reaction Pathway for Wittig Synthesis of this compound
Caption: Wittig synthesis of this compound.
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for synthesis.
Logical Diagram for Byproduct Identification
Caption: Byproduct identification logic.
References
Technical Support Center: Nona-1,3,5-triene Stability and Degradation
Disclaimer: Publicly available stability and degradation data for Nona-1,3,5-triene is limited. This guide is based on the general principles of conjugated polyene chemistry and provides illustrative examples and protocols for researchers.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A: this compound, as a conjugated triene, is susceptible to degradation from oxygen, light, and heat. To maximize shelf-life, it should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or below), and in amber vials or containers wrapped in aluminum foil to protect from light. For solutions, use de-gassed solvents.
Q2: What are the most probable degradation pathways for this compound?
A: The primary degradation pathways for conjugated trienes include:
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Oxidation: The double bonds are prone to attack by atmospheric oxygen, especially singlet oxygen, which can be formed photochemically.[1] This can lead to the formation of peroxides, which can then decompose into aldehydes, ketones, and other cleavage products.
-
Photodegradation: Exposure to UV or visible light can lead to cis-trans isomerization, cyclization reactions (electrocyclization), or photodimerization.[1][2]
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Thermal Degradation: High temperatures can cause isomerization and polymerization. In the presence of oxygen, thermal treatment can accelerate the formation of conjugated trienes from unstable hydroperoxides.[3]
-
Acid/Base Catalyzed Reactions: Strong acidic or basic conditions can promote isomerization or polymerization.
Q3: I am observing unexpected peaks in my HPLC/GC analysis of a this compound sample. What could they be?
A: Unexpected peaks are likely isomers (cis/trans) of this compound or degradation products. Conjugated trienes can isomerize upon exposure to light or heat.[3] Small amounts of oxidative degradation products, such as aldehydes or ketones resulting from double bond cleavage, may also be present.
Q4: Can I monitor the degradation of this compound using UV-Vis spectroscopy?
A: Yes, UV-Vis spectroscopy is a useful tool. Conjugated trienes typically have strong absorbance in the UV region (around 260-280 nm).[3][4] As the compound degrades and the conjugated system is disrupted, a decrease in the characteristic absorbance maximum is expected. The appearance of new absorption bands could indicate the formation of different chromophoric degradation products.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound purity in a stock solution over a short period. | 1. Oxidation from dissolved oxygen in the solvent.2. Photodegradation from ambient light. | 1. Ensure solvents are thoroughly de-gassed before preparing solutions.2. Store solutions under an inert atmosphere (argon/nitrogen).3. Use amber vials or wrap vials in foil and store in the dark. |
| Inconsistent results in bioassays or chemical reactions. | The sample may have degraded or isomerized, leading to a mixture of active and inactive compounds. | 1. Use a fresh sample of this compound or re-purify the existing stock.2. Perform a purity check (e.g., via HPLC or NMR) before each experiment.3. Minimize exposure of the compound to light and air during experimental setup. |
| Formation of insoluble material in the sample vial. | Polymerization of the triene, which can be initiated by light, heat, or trace impurities. | 1. Review storage conditions; avoid elevated temperatures.2. Filter the solution before use.3. Consider adding a radical inhibitor like BHT if compatible with your application. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound under forced degradation conditions, illustrating its potential sensitivities.
Table 1: Thermal and Photochemical Stability of this compound in Solution (Methanol)
| Condition | Time (hours) | % Purity Remaining |
| 25°C, Dark | 0 | 100.0 |
| 24 | 99.1 | |
| 72 | 97.5 | |
| 40°C, Dark | 0 | 100.0 |
| 24 | 95.2 | |
| 72 | 88.4 | |
| 25°C, UV Light (365 nm) | 0 | 100.0 |
| 8 | 75.3 | |
| 24 | 52.1 |
Table 2: Oxidative Stability of this compound in Solution (Acetonitrile) at 25°C
| Condition | Time (hours) | % Purity Remaining |
| Inert Atmosphere (Argon) | 0 | 100.0 |
| 72 | 99.5 | |
| Ambient Air | 0 | 100.0 |
| 72 | 91.3 | |
| Oxygen Saturated | 0 | 100.0 |
| 72 | 80.7 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a reverse-phase HPLC method for monitoring the purity of this compound and detecting degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic; 70% Acetonitrile, 30% Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 268 nm
-
Column Temperature: 30°C
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 50 µg/mL with the mobile phase for analysis.
Procedure for Forced Degradation Study:
-
Prepare separate solutions of this compound.
-
Expose them to stress conditions (e.g., heat at 60°C, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration.
-
Analyze by HPLC to determine the percentage of the parent peak remaining and the formation of any new peaks.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Polymerization of Nona-1,3,5-triene
Welcome to the technical support center for the polymerization of nona-1,3,5-triene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of polythis compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, a conjugated triene, can be polymerized via several methods, including:
-
Anionic Polymerization: Often the method of choice for achieving well-defined polymers with controlled molecular weight and narrow molecular weight distributions (low dispersity). Living anionic polymerization is particularly effective for creating block copolymers.[1][2][3]
-
Cationic Polymerization: This method can also be used, but it is often plagued by side reactions, such as intramolecular cyclization and cross-linking, which can lead to polymers with less defined structures.[4]
-
Radical Polymerization: Free-radical polymerization can be employed, but it typically yields polymers with broader molecular weight distributions and less control over the microstructure compared to living anionic polymerization.[5]
-
Ziegler-Natta and Metallocene Catalysis: These coordination polymerization methods can offer control over the stereochemistry of the resulting polymer, leading to materials with specific tacticities.
Q2: My polymerization of this compound is not initiating. What are the possible causes?
A2: Failure to initiate polymerization can stem from several factors:
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Impure Monomer: The presence of impurities, particularly water, oxygen, or other protic compounds, can terminate the initiator, especially in anionic and cationic polymerizations. Ensure your this compound is rigorously purified before use.
-
Inactive Initiator: The initiator may have degraded due to improper storage or handling. For example, organolithium initiators used in anionic polymerization are highly reactive and sensitive to air and moisture.
-
Incorrect Temperature: The initiation temperature can be critical. Some polymerizations require a specific temperature to overcome the activation energy for initiation.
-
Inappropriate Solvent: The choice of solvent is crucial. For anionic polymerization, polar solvents can increase the initiation rate but may affect the polymer microstructure, while non-polar solvents are also commonly used.[1]
Q3: The molecular weight of my resulting polymer is much lower than expected. Why is this happening?
A3: A lower-than-expected molecular weight is typically due to premature chain termination or the presence of chain transfer agents.
-
Impurities: As with initiation issues, impurities in the monomer, solvent, or reaction vessel can act as terminating agents.
-
Chain Transfer Reactions: Unintentional chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new, shorter chain.
-
Incorrect Monomer-to-Initiator Ratio: An excess of the initiator will lead to a larger number of polymer chains, each with a lower molecular weight for a given amount of monomer.
Q4: I am observing a broad molecular weight distribution (high dispersity) in my final polymer. How can I narrow it?
A4: A broad molecular weight distribution suggests a lack of control over the polymerization process.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.
-
Chain Termination/Transfer: The presence of termination or chain transfer reactions will result in chains of varying lengths.[6]
-
Living Polymerization Conditions: To achieve a narrow molecular weight distribution, it is essential to use a living polymerization technique, such as living anionic polymerization, under high-purity conditions.[7]
Q5: My polymerization reaction resulted in a cross-linked, insoluble gel. What went wrong?
A5: Gel formation is indicative of cross-linking reactions.
-
High Monomer Conversion: At high monomer conversions, the probability of side reactions, including cross-linking through the pendant double bonds in the polymer backbone, increases.
-
Bifunctional Impurities: Impurities with more than one reactive site can lead to the coupling of polymer chains.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions that lead to cross-linking. In cationic polymerization, branching and cross-linking can be responsible for double bond loss.[4]
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Initiation | Analyze for the presence of initiator-quenching impurities (e.g., water, oxygen) using techniques like Karl Fischer titration for water content. | Rigorously purify the monomer, solvent, and reaction apparatus. Use high-vacuum techniques and inert atmospheres (e.g., argon or nitrogen). |
| Premature Termination | Characterize the polymer end-groups using NMR or mass spectrometry to identify terminating species. | Remove any potential terminating agents from the reaction system. Consider using a more robust initiator or different reaction conditions. |
| Incorrect Reaction Temperature | Monitor the reaction temperature to ensure it is within the optimal range for the chosen polymerization method. | Use a temperature-controlled reaction setup (e.g., a cryostat or oil bath) to maintain a stable and appropriate temperature. |
Issue 2: Poor Control Over Polymer Microstructure
| Potential Cause | Diagnostic Check | Recommended Solution |
| Isomerization of Propagating Species | Use NMR spectroscopy (¹H and ¹³C) to analyze the microstructure of the resulting polymer (e.g., 1,2- vs. 1,4- vs. 3,4- vs. 5,6-addition). | The choice of solvent and counter-ion can influence the microstructure in ionic polymerizations. For example, polar solvents in anionic polymerization tend to favor 1,2- and 3,4-addition.[1] |
| Side Reactions | Analyze the polymer for unexpected structural units or loss of unsaturation using spectroscopic methods. | Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. In cationic polymerization, the use of a proton trap can suppress protic side reactions.[4] |
| Non-Stereoselective Catalyst | If stereocontrol is desired, analyze the polymer's tacticity using techniques like ¹³C NMR. | Employ a stereoselective catalyst system, such as a specific Ziegler-Natta or metallocene catalyst. |
Experimental Protocols
Example Protocol: Living Anionic Polymerization of this compound
Objective: To synthesize polythis compound with a target molecular weight and low dispersity.
Materials:
-
This compound (freshly distilled over calcium hydride)
-
Cyclohexane (B81311) (anhydrous, freshly distilled from a sodium/benzophenone ketyl)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Methanol (degassed)
-
Argon gas (high purity)
-
Schlenk line and glassware (oven-dried and flame-dried under vacuum)
Procedure:
-
Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of argon.
-
Introduce 50 mL of anhydrous cyclohexane into the reaction flask via cannula.
-
Cool the flask to 0 °C in an ice bath.
-
Add 5.0 g of purified this compound to the cyclohexane with vigorous stirring.
-
Calculate the required volume of s-BuLi solution based on the target molecular weight and add it dropwise to the monomer solution via syringe.
-
Allow the polymerization to proceed at 0 °C for 4 hours. The solution may become more viscous as the polymer forms.
-
Terminate the polymerization by adding a small amount of degassed methanol. The disappearance of any color is often an indicator of termination.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and NMR for microstructure.
Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: A flowchart for diagnosing and resolving low polymer yield.
Logical Relationship in Anionic Polymerization Control
Caption: Key factors influencing the outcome of living anionic polymerization.
References
- 1. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 2. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. Radical polymerization initiated by Bergman cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of the Locked-Unlocked Mechanism in Living Anionic Polymerization Realized with 1-(Tri-isopropoxymethylsilylphenyl)-1-phenylethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diels-Alder Reactions with Nona-1,3,5-triene
Welcome to the technical support center for optimizing Diels-Alder reactions involving Nona-1,3,5-triene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Diels-Alder reaction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Diene Conformation: this compound must be in the s-cis conformation to react. Acyclic dienes often favor the more stable s-trans conformation.[1][2] | - Thermal Conditions: Heating the reaction mixture can provide the energy needed for the diene to adopt the reactive s-cis conformation. Refluxing in a high-boiling solvent like toluene (B28343) or xylene is a common strategy.[3][4][5] - Lewis Acid Catalysis: Lewis acids can lower the activation energy of the reaction, potentially facilitating the reaction even with a lower equilibrium concentration of the s-cis conformer.[6][7][8] |
| 2. Poor Dienophile Reactivity: The dienophile may not be sufficiently electron-deficient to react efficiently with the electron-rich this compound. | - Use Electron-Withdrawing Groups: Employ dienophiles bearing strong electron-withdrawing groups (e.g., -CN, -CHO, -COOR) to lower the LUMO energy of the dienophile and accelerate the reaction.[1][9] Maleic anhydride (B1165640) is a highly reactive dienophile due to its two electron-withdrawing carbonyl groups.[2] | |
| 3. Polymerization of the Diene: Conjugated trienes can be prone to polymerization, especially at elevated temperatures. | - Control Reaction Temperature: While heat is often necessary, excessive temperatures can favor polymerization. Optimize the temperature to find a balance between reaction rate and side reactions. - Use of Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., hydroquinone) can be added to suppress polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction. | |
| 4. Reversibility of the Reaction (Retro-Diels-Alder): At very high temperatures, the reverse reaction can become significant, leading to a lower net yield of the product.[10] | - Optimize Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete. | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Unsymmetrical Diene and/or Dienophile: this compound is an unsymmetrical diene, which can lead to the formation of regioisomers when reacting with an unsymmetrical dienophile. | - Predict the Major Regioisomer: The regioselectivity can often be predicted by considering the electronic effects of the substituents on the diene and dienophile. The most common outcome follows the "ortho" and "para" substitution patterns.[11] - Lewis Acid Catalysis: Lewis acids can enhance the polarization of the dienophile, leading to a more pronounced difference in the coefficients of the frontier molecular orbitals and thus improving regioselectivity.[6][7] |
| Formation of Stereoisomers (Poor Stereoselectivity) | 1. Endo vs. Exo Addition: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions.[10] | - Kinetic Control: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product. - Lewis Acid Catalysis: The use of Lewis acids can often enhance the preference for the endo adduct. |
| Reaction is Sluggish or Requires Harsh Conditions | 1. High Activation Energy: The thermal Diels-Alder reaction may have a high activation energy, requiring high temperatures and long reaction times. | - Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and significantly accelerating the reaction rate, often allowing the reaction to proceed at lower temperatures.[6][8][12][13] Common Lewis acids include AlCl₃, ZnCl₂, and BF₃·OEt₂. |
Frequently Asked Questions (FAQs)
Q1: Which part of the this compound acts as the diene in the Diels-Alder reaction?
A1: In a simple [4+2] cycloaddition, a conjugated diene system is required. In this compound, there are two overlapping 1,3-diene systems. The reaction will typically occur across one of these diene units. The specific diene unit that reacts can be influenced by steric and electronic factors of both the triene and the dienophile.
Q2: What are some suitable dienophiles for reacting with this compound?
A2: Good dienophiles for a normal demand Diels-Alder reaction with the electron-rich this compound are those that are electron-poor.[9] Examples include:
-
Maleic anhydride[2]
-
N-substituted maleimides
-
Acrolein
-
Methyl acrylate
-
Acrylonitrile
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What is a typical work-up procedure for a Diels-Alder reaction?
A4: A typical work-up procedure involves cooling the reaction mixture, removing the solvent under reduced pressure, and then purifying the crude product.[4] Purification can be achieved by recrystallization, if the product is a solid, or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Diels-Alder reactions of analogous acyclic conjugated dienes. This data can serve as a starting point for optimizing the reaction of this compound.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride | None | Toluene | Reflux | 0.25 | ~10.5 | (Inferred from a lab procedure) |
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | None | Xylene | Reflux | 0.5 | Not specified | [5] |
| Anthracene | Maleic Anhydride | None | Xylene | Reflux | 0.5 | Not specified | [3][4] |
| Isoprene | Methyl Acrylate | AlCl₃ | Not specified | Not specified | Not specified | Not specified | [8] |
| Cyclopentadiene | Methyl Acrylate | Cu(NO₃)₂ | Water | Not specified | Not specified | Rate enhancement reported | [12] |
Experimental Protocols
General Protocol for Thermal Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from a procedure for a similar acyclic diene.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (or Xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in a minimal amount of toluene.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours, but should be optimized), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Electron-deficient dienophile (e.g., methyl acrylate)
-
Lewis Acid (e.g., AlCl₃, ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Under an inert atmosphere, dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid (0.1 - 1.0 eq, to be optimized) to the solution while stirring.
-
After stirring for a short period, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at low temperature or warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
Safe handling and storage procedures for Nona-1,3,5-triene
Troubleshooting Guides & FAQs
This section addresses common issues that researchers may encounter when working with Nona-1,3,5-triene and similar conjugated polyenes.
Issue 1: The compound appears discolored or contains solid precipitates.
-
Question: I received my vial of this compound and it has a yellowish tint and some solid material at the bottom. Is it still usable?
-
Answer: The presence of discoloration or precipitates is a strong indicator of degradation, likely through polymerization or peroxide formation. Conjugated polyenes are susceptible to autoxidation in the presence of air and light, which can lead to the formation of dangerous and shock-sensitive peroxides. Do not use the compound. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal of potentially peroxidized materials.
Issue 2: Inconsistent reaction yields or unexpected side products.
-
Question: My reaction with this compound is giving inconsistent yields and I'm seeing byproducts I don't expect. What could be the cause?
-
Answer: This issue often stems from the purity of the triene and the reaction conditions.
-
Purity: As mentioned, this compound can degrade. If the compound has started to polymerize, the concentration of the desired triene is lower than expected, leading to lower yields. The polymeric and oxidized impurities can also interfere with your reaction.
-
Air and Moisture Sensitivity: this compound is an air-sensitive compound. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware. Trace amounts of oxygen can initiate radical polymerization, while water can quench sensitive reagents.
-
Light Sensitivity: Exposure to UV light can promote polymerization and other side reactions. Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
Issue 3: Difficulty in completely removing the solvent after reaction.
-
Question: I'm having trouble removing the solvent from my product without it turning into a waxy solid. How can I effectively isolate my product?
-
Answer: This could be due to the volatility of this compound or polymerization upon heating.
-
Avoid High Temperatures: Do not use high temperatures for solvent removal as this can induce polymerization of any unreacted starting material or the product itself.
-
Use High Vacuum: A high vacuum at low temperature (e.g., using a cold trap) is the preferred method for removing volatile solvents.
-
Consider a Non-Volatile Solvent: If your experimental design allows, consider using a higher-boiling, inert solvent that can be removed under high vacuum at a temperature that does not degrade your compound.
-
Frequently Asked Questions (FAQs)
Handling
-
Q1: What personal protective equipment (PPE) should I wear when handling this compound?
-
A1: Always wear standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves. Work in a well-ventilated chemical fume hood.
-
-
Q2: How should I transfer this compound from its storage container?
-
A2: Use standard air-free techniques. This typically involves using a syringe or cannula to transfer the liquid under a positive pressure of an inert gas like nitrogen or argon.
-
Storage
-
Q3: What are the ideal storage conditions for this compound?
-
A3: Store this compound in a tightly sealed container, under an inert atmosphere, in a cool, dark, and well-ventilated area. A refrigerator or freezer is recommended for long-term storage to minimize degradation. Keep it away from heat, sparks, open flames, and oxidizing agents.
-
-
Q4: How can I check for the presence of peroxides?
-
A4: Commercially available peroxide test strips can be used to check for the presence of peroxides. If peroxides are detected, do not attempt to purify the compound by distillation, as this can lead to an explosion. Consult your EHS office for disposal procedures.
-
Disposal
-
Q5: How should I dispose of waste this compound?
-
A5: Dispose of waste in accordance with local, state, and federal regulations. It is typically considered a flammable hazardous waste. Never pour it down the drain.
-
Quantitative Data Summary
Note: The following data is for the surrogate compound 1,3,5-heptatriene and should be used as an estimate for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₄ |
| Molecular Weight | 122.21 g/mol |
| Boiling Point | ~113.5 °C (for 1,3,5-heptatriene)[1] |
| Flash Point | ~4.8 °C (for 1,3,5-heptatriene)[1] |
| Appearance | Colorless liquid (when pure) |
| Solubility | Insoluble in water, soluble in organic solvents. |
Experimental Protocols & Workflows
Below are diagrams illustrating key workflows for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for peroxide management of this compound.
References
Technical Support Center: Scaling Up the Synthesis of Nona-1,3,5-triene for Industrial Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Nona-1,3,5-triene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent methods for the industrial synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer good control over the formation of the conjugated double bond system. The choice between them often depends on factors like reagent availability, cost, and desired stereoselectivity.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis include:
-
Reaction Control: Maintaining consistent temperature and mixing throughout a large reactor volume can be difficult.
-
Reagent Addition: The rate of addition of reagents, especially highly reactive ones like ylides or strong bases, becomes critical to avoid side reactions and ensure safety.
-
Product Purity: Isolating the desired isomer of this compound from byproducts and unreacted starting materials can be complex at a large scale.
-
Solvent and Reagent Handling: Managing large volumes of flammable and potentially hazardous solvents and reagents requires stringent safety protocols.
Q3: How can I improve the stereoselectivity of the reaction to favor the desired isomer of this compound?
A3: For the Horner-Wadsworth-Emmons reaction, using stabilized phosphonate (B1237965) ylides generally favors the formation of (E)-alkenes. The choice of base and solvent can also influence the stereochemical outcome. For the Wittig reaction, the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions (e.g., presence of lithium salts) are crucial in determining the E/Z ratio of the product.
Q4: What are the recommended purification methods for industrial-scale production of this compound?
A4: At an industrial scale, fractional distillation under reduced pressure is the most common and cost-effective method for purifying this compound, especially for removing less volatile impurities. For higher purity requirements, preparative chromatography may be employed, although it is a more expensive and complex operation at a large scale.
Q5: What are the main safety concerns associated with the industrial synthesis of this compound?
A5: The primary safety concerns include:
-
Flammability: this compound and many of the solvents used in its synthesis are flammable.
-
Reactivity of Reagents: Strong bases like sodium hydride or n-butyllithium are highly reactive and require careful handling under inert atmospheres.
-
Byproducts: The disposal of byproducts, such as triphenylphosphine (B44618) oxide from the Wittig reaction, needs to be managed according to environmental regulations.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using techniques like GC or HPLC. - Ensure stoichiometric amounts of reagents are used; consider a slight excess of the more stable reagent. - Verify the activity of the base; use freshly prepared or properly stored base. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce side product formation. - Control the rate of addition of the ylide or aldehyde to minimize polymerization or other side reactions. - Ensure an inert atmosphere to prevent oxidation of reagents or intermediates. |
| Poor Ylide Formation (Wittig/HWE) | - Use a sufficiently strong and fresh base to ensure complete deprotonation of the phosphonium (B103445) salt or phosphonate ester. - Ensure the solvent is anhydrous, as moisture can quench the ylide. |
Issue 2: Low Purity of this compound (Incorrect Isomer Ratio or Presence of Impurities)
| Possible Cause | Troubleshooting Step |
| Undesired Isomer Formation | - For HWE, ensure a stabilized phosphonate is used for E-selectivity. - For the Wittig reaction, adjust reaction conditions (e.g., solvent polarity, presence of salts) to influence stereoselectivity. |
| Presence of Starting Materials | - Optimize reaction time and temperature to drive the reaction to completion. - Improve the efficiency of the purification process (e.g., optimize distillation parameters). |
| Formation of Byproducts | - Identify byproducts using analytical techniques (e.g., GC-MS, NMR). - Adjust reaction conditions to minimize the formation of specific byproducts. - Develop a specific purification step to remove the identified byproduct (e.g., a specific extraction or crystallization step). |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the HWE reaction, which typically favors the (E)-isomer.
Reaction Scheme: (C₂H₅O)₂P(O)CH₂CH=CH₂ + NaH → (C₂H₅O)₂P(O)CH⁻Na⁺CH=CH₂ (C₂H₅O)₂P(O)CH⁻Na⁺CH=CH₂ + CH₃(CH₂)₄CHO → CH₃(CH₂)₄CH=CHCH=CHCH=CH₂ + (C₂H₅O)₂P(O)ONa
Illustrative Quantitative Parameters for Scale-Up:
| Parameter | Value |
| Reactants | |
| Diethyl allylphosphonate | 1.05 eq |
| Hexanal | 1.00 eq |
| Sodium Hydride (60% dispersion in oil) | 1.10 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 10 L / kg of hexanal |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Hexane |
| Purification Method | Fractional distillation under reduced pressure |
Methodology:
-
Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.
-
Reagent Preparation: A suspension of sodium hydride in anhydrous THF is prepared in the reactor and cooled to 0 °C.
-
Ylide Formation: Diethyl allylphosphonate is added dropwise to the sodium hydride suspension while maintaining the temperature at 0 °C. The mixture is then stirred for 1 hour at 0 °C to ensure complete formation of the ylide.
-
Reaction: Hexanal is added dropwise to the ylide solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with hexane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound.
Protocol 2: Wittig Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via the Wittig reaction.
Reaction Scheme: CH₃(CH₂)₃CH₂PPh₃⁺Br⁻ + n-BuLi → CH₃(CH₂)₃CH=PPh₃ + LiBr + C₄H₁₀ CH₃(CH₂)₃CH=PPh₃ + CH₂=CHCHO → CH₃(CH₂)₃CH=CHCH=CH₂ + Ph₃PO
Illustrative Quantitative Parameters for Scale-Up:
| Parameter | Value |
| Reactants | |
| Pentyltriphenylphosphonium bromide | 1.1 eq |
| n-Butyllithium (2.5 M in hexanes) | 1.05 eq |
| Acrolein | 1.0 eq |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 15 L / kg of acrolein |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | 6-8 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Pentane |
| Purification Method | Fractional distillation under reduced pressure |
Methodology:
-
Reactor Setup: A reactor is set up for inert atmosphere operation with mechanical stirring, a dropping funnel, and a low-temperature thermometer.
-
Ylide Formation: Pentyltriphenylphosphonium bromide is suspended in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C.
-
Reaction: Acrolein is added dropwise to the ylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with pentane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by fractional distillation under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Validation & Comparative
Comparative Reactivity of Nona-1,3,5-triene Isomers: A Guide for Researchers
An in-depth analysis of the geometric and structural isomers of nona-1,3,5-triene reveals significant differences in their reactivity in pericyclic reactions, primarily governed by steric factors and conformational preferences. This guide provides a comparative analysis of the reactivity of these isomers in Diels-Alder and electrocyclic reactions, supported by theoretical principles and analogous experimental data.
This compound, a conjugated system, can exist as various geometric (E/Z) and structural isomers. The spatial arrangement of substituents and the position of the double bonds within the carbon chain dictate the molecule's ability to participate in concerted pericyclic reactions. This analysis focuses on the key factors influencing the reactivity of these isomers, providing valuable insights for researchers in organic synthesis and drug development.
Diels-Alder Reactivity: The Critical Role of the s-cis Conformation
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. A prerequisite for a conjugated diene to participate in this reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. The reactivity of this compound isomers in Diels-Alder reactions is, therefore, largely dependent on the steric hindrance associated with achieving this planar conformation.
Isomers with substituents that sterically hinder the adoption of the s-cis conformation will exhibit significantly lower reactivity. For instance, in isomers where a terminal substituent on the triene system creates a steric clash in the required s-cis geometry, the equilibrium will favor the more stable s-trans conformation, rendering the molecule less reactive as a diene.
Table 1: Predicted Relative Reactivity of this compound Isomers in Diels-Alder Reactions
| Isomer Configuration (at C3 and C5) | Predicted Relative Reactivity | Rationale |
| (3E, 5E) | High | Minimal steric hindrance in achieving the s-cis conformation. |
| (3E, 5Z) | Moderate to Low | Potential for steric interaction between the substituent at C5 and the rest of the chain when adopting the s-cis form. |
| (3Z, 5E) | Moderate to Low | Potential for steric interaction between the substituent at C3 and the rest of the chain when adopting the s-cis form. |
| (3Z, 5Z) | Very Low | Significant steric hindrance from substituents on the same side, making the s-cis conformation highly unfavorable. |
Note: This is a qualitative prediction based on established principles of steric hindrance in Diels-Alder reactions. Actual reaction rates would require experimental determination.
Electrocyclization: Influence of Terminal Substituents and Stereochemistry
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring and a new sigma bond from a conjugated pi system. For 1,3,5-trienes, a 6π electrocyclization can occur to form a cyclohexadiene derivative. The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which dictate a disrotatory ring closure for a thermal 6π electrocyclization.
The reactivity of this compound isomers in electrocyclization is influenced by the substituents on the terminal carbons of the triene system. Computational studies on related systems, such as 1,3,5,7-tetraenes, have shown that terminal substituents can affect both the kinetics and thermodynamics of the reaction.[1][2][3][4] Steric clashes in the transition state of the ring-closing process can raise the activation energy, thereby slowing down the reaction. Conversely, relief of steric strain in the product can provide a thermodynamic driving force.
For example, an isomer of this compound with a bulky substituent at a terminal position may experience steric hindrance during the disrotatory ring closure, leading to a higher activation barrier compared to an isomer with smaller or no terminal substituents.
Experimental Protocols
General Experimental Protocol for a Diels-Alder Reaction
This protocol describes the reaction of a generic conjugated triene with a dienophile, which can be adapted for this compound isomers.
Materials:
-
This compound isomer
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound isomer in the chosen anhydrous solvent.
-
Add the dienophile to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by a suitable method, such as recrystallization or column chromatography.
General Experimental Protocol for Monitoring Reaction Kinetics by NMR
This protocol outlines a general method for determining the kinetic parameters of a reaction, which can be applied to the pericyclic reactions of this compound isomers.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Thermostatted probe
-
Reactants (this compound isomer and reaction partner)
-
Deuterated solvent
-
Internal standard (optional)
Procedure:
-
Prepare a solution of the this compound isomer and the other reactant(s) in a deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer's probe, which has been pre-heated to the desired reaction temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting materials and the product(s) in each spectrum.
-
Plot the concentration of the reactants and/or products as a function of time to determine the reaction rate and order.
Signaling Pathways and Logical Relationships
The reactivity of this compound isomers in pericyclic reactions can be understood through the lens of orbital symmetry and steric effects. The following diagrams illustrate the key decision points and influencing factors.
References
- 1. Pericyclic Reactions | Research Starters | EBSCO Research [ebsco.com]
- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Item - Synthesis of substituted N-phenylmaleimides and use in a DielsâAlder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. gctlc.org [gctlc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Nona-1,3,5-triene: A New Aqueous Wittig Approach vs. a Traditional Route
For researchers, scientists, and professionals in drug development and chemical synthesis, the efficient construction of conjugated polyene systems is a critical endeavor. This guide provides a detailed comparison of a novel, environmentally friendly aqueous Wittig reaction for the synthesis of Nona-1,3,5-triene against a more traditional, though less documented, synthetic approach. This comparison is supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and environmental impact.
This compound is a valuable conjugated triene system, and its efficient synthesis is of significant interest. This guide explores two distinct synthetic pathways to this molecule, providing detailed protocols and comparative data to aid researchers in their synthetic strategy.
Comparison of Synthetic Routes to this compound
| Parameter | New Synthetic Route (Aqueous Wittig Reaction) | Alternative Route (Traditional Wittig Reaction) |
| Starting Materials | Hexa-2,4-dienal, Allyltriphenylphosphonium bromide | Hexa-2,4-dienal, Propyltriphenylphosphonium bromide |
| Key Reagents | Sodium bicarbonate (NaHCO₃) | n-Butyllithium (n-BuLi) |
| Solvent | Water | Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 hour | Not explicitly specified |
| Reported Yield | 85% | Not explicitly specified |
| Byproducts | Triphenylphosphine (B44618) oxide (water-soluble) | Triphenylphosphine oxide (organic-soluble) |
| Stereoselectivity | Mixture of (E/Z)-isomers | Not explicitly specified |
A Novel Aqueous Wittig Route: An Environmentally Benign Approach
A recently developed one-pot aqueous Wittig reaction presents a significant advancement in the synthesis of conjugated trienes like this compound. This method offers a more sustainable alternative to traditional organic solvent-based Wittig reactions.
The key transformation involves the reaction of hexa-2,4-dienal with allyltriphenylphosphonium bromide in a saturated aqueous solution of sodium bicarbonate. The use of water as the solvent and a mild base like sodium bicarbonate significantly reduces the environmental footprint of the synthesis. Furthermore, the triphenylphosphine oxide byproduct is rendered water-soluble, simplifying its removal during the workup.
Experimental Protocol: Aqueous Wittig Synthesis of this compound
-
To a suitable reaction vessel, add hexa-2,4-dienal (1.0 mmol, 1.0 equiv.) and allyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv.).
-
Add a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
An Alternative Synthetic Approach: Traditional Wittig Reaction
While specific, well-documented examples for the synthesis of this compound are scarce in the literature, a plausible traditional Wittig reaction can be proposed based on established methodologies. This route would likely involve the reaction of hexa-2,4-dienal with a propyl-derived Wittig reagent.
This traditional approach typically necessitates the use of a strong base, such as n-butyllithium, to generate the phosphorus ylide from the corresponding phosphonium (B103445) salt in an anhydrous organic solvent like tetrahydrofuran (THF). The reaction is often carried out at low temperatures. A significant drawback of this method is the generation of triphenylphosphine oxide as a byproduct, which is often challenging to separate from the desired product due to its solubility in organic solvents.
Postulated Experimental Protocol: Traditional Wittig Synthesis of this compound
-
Suspend propyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv.) in anhydrous THF in a flame-dried, inert atmosphere flask.
-
Cool the suspension to -78 °C and add n-butyllithium (1.2 mmol, 1.2 equiv.) dropwise to form the ylide.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Cool the reaction back to -78 °C and add a solution of hexa-2,4-dienal (1.0 mmol, 1.0 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate this compound from triphenylphosphine oxide.
Conclusion
The novel aqueous Wittig reaction offers a compelling alternative to traditional methods for the synthesis of this compound. Its high yield, mild reaction conditions, and environmentally friendly nature make it a superior choice for many applications. The simplified workup procedure due to the water-soluble byproduct is a significant practical advantage. While the traditional Wittig reaction is a foundational method in organic synthesis, its use of strong bases, anhydrous conditions, and the challenge of byproduct removal make it a less desirable option when a greener alternative is available. For researchers and drug development professionals, the adoption of such improved synthetic methodologies is crucial for developing more sustainable and efficient chemical processes.
Nona-1,3,5-triene versus other conjugated trienes in Diels-Alder reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of the conjugated diene is critical to the efficiency and stereochemical outcome of this pericyclic reaction. This guide provides an objective comparison of nona-1,3,5-triene and other conjugated trienes in Diels-Alder reactions, supported by available experimental data and detailed experimental protocols.
Performance Comparison of Conjugated Trienes
The reactivity of conjugated trienes in Diels-Alder reactions is influenced by factors such as the ability of the diene to adopt the requisite s-cis conformation, the electronic nature of the substituents on the triene, and steric hindrance. While comprehensive comparative studies under identical conditions are limited in the published literature, we can collate available data to draw meaningful comparisons between this compound and other representative conjugated trienes such as hexa-1,3,5-triene and octa-1,3,5-triene when reacted with common dienophiles like maleic anhydride (B1165640).
| Diene | Dienophile | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| This compound | Maleic Anhydride | Toluene (B28343), Reflux, 4h | Data not available | Expected endo | - |
| Hexa-1,3,5-triene | Maleic Anhydride | Xylene, Reflux, 45 min | ~75% (representative) | Predominantly endo | [1][2] |
| (E,E)-2,4-Hexadien-1-ol | Maleic Anhydride | Toluene, Reflux, 15 min | 10.5% (isolated) | cis | [3] |
| 1,3,5-Cycloheptatriene | Maleic Anhydride | Neat, Heat, 2h | 54% | Exclusively endo | [4] |
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning the new sigma bonds are formed in a single transition state.[5] This concerted mechanism dictates the stereospecificity of the reaction, where the stereochemistry of the dienophile and the diene is retained in the product.
Caption: General mechanism of the Diels-Alder reaction.
For acyclic dienes and trienes, the reaction proceeds through a transition state where the diene has adopted an s-cis conformation. The "endo rule" generally applies, predicting that the substituents on the dienophile will be oriented towards the diene in the transition state, leading to the kinetic product.
Experimental Protocols
Below is a general experimental protocol for the Diels-Alder reaction of a conjugated triene with maleic anhydride, adapted from established procedures for similar dienes.[3][6][7]
Materials:
-
Conjugated triene (e.g., hexa-1,3,5-triene)
-
Maleic anhydride
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the conjugated triene (1.0 eq.) and maleic anhydride (1.0 eq.) in a minimal amount of anhydrous toluene or xylene.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time will vary depending on the reactivity of the triene (typically ranging from 30 minutes to several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the product.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven to a constant weight.
-
Characterization: Determine the yield and characterize the product by melting point, NMR spectroscopy, and IR spectroscopy.
Caption: General experimental workflow for a Diels-Alder reaction.
Factors Influencing Triene Reactivity
Several factors can influence the performance of a conjugated triene in a Diels-Alder reaction:
-
Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur. Acyclic trienes have a rotational barrier around the central single bond, and the equilibrium between the s-cis and s-trans conformers affects the reaction rate. Longer, more flexible chains like in this compound might have a slightly different conformational preference compared to shorter trienes.
-
Substitution: Electron-donating groups on the triene generally increase the rate of reaction with electron-deficient dienophiles (a "normal demand" Diels-Alder). The position and steric bulk of substituents can also play a significant role. For instance, substituents at the terminal positions of the diene system can sterically hinder the approach of the dienophile.
-
Extended Conjugation: While extended conjugation in trienes provides more pi electrons, the reaction typically involves only one of the two available diene systems. The reactivity of a specific diene unit within the triene can be influenced by the overall electronic structure of the molecule.
Conclusion
This compound represents an interesting substrate for Diels-Alder reactions, offering the potential for further functionalization of the resulting cyclohexene ring. While direct comparative experimental data is sparse, understanding the fundamental principles of the Diels-Alder reaction allows for predictions of its reactivity relative to other conjugated trienes. The provided experimental protocol offers a starting point for the investigation of its cycloaddition chemistry. Further experimental studies are warranted to fully elucidate the synthetic utility of this compound and to provide a more comprehensive quantitative comparison with other conjugated triene systems.
References
- 1. Show the Diels–Alder product that would actually result from heat... | Study Prep in Pearson+ [pearson.com]
- 2. Solved O maleic anhydride hexa-1,3,5-triene 4. Show what | Chegg.com [chegg.com]
- 3. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. google.com [google.com]
Spectroscopic Deep Dive: A Comparative Analysis of Nona-1,3,5-triene and Its Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of conjugated polyenes is paramount for structural elucidation and the rational design of novel therapeutics. This guide provides a detailed comparative analysis of the spectroscopic properties of nona-1,3,5-triene and its derivatives, supported by experimental data and methodologies.
This document will explore the impact of structural modifications on the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of the this compound core. By presenting quantitative data in accessible formats and detailing experimental protocols, this guide aims to serve as a valuable resource for the scientific community.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extent of conjugation in a polyene system is a primary determinant of its UV-Vis absorption characteristics. As the number of conjugated double bonds increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This leads to a bathochromic (red) shift, where the wavelength of maximum absorption (λmax) moves to longer wavelengths, and often a hyperchromic effect, an increase in the molar absorptivity (ε).
For instance, the λmax for 1,3-butadiene (B125203) is 217 nm, while for 1,3,5-hexatriene, it shifts to 258 nm.[1] This trend continues with increasing conjugation.
Table 1: UV-Vis Spectroscopic Data for this compound and Related Polyenes
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 258 | 35,000 | Hexane (B92381) |
| This compound | CH₃CH₂CH₂CH=CHCH=CHCH=CH₂ | ~268 | Unavailable | Unavailable |
| 2-Methyl-nona-1,3,5-triene | CH₃CH₂CH₂CH=CHC(CH₃)=CHCH=CH₂ | Unavailable | Unavailable | Unavailable |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound and its derivatives, the key vibrational modes are associated with the C=C and C-H bonds of the alkene groups.
Table 2: Characteristic Infrared Absorption Ranges for Alkenes
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| =C-H | Stretch | 3100 - 3000 | Medium |
| C=C | Stretch (conjugated) | 1650 - 1600 | Medium |
| =C-H | Bend (out-of-plane) | 1000 - 650 | Strong |
The C=C stretching frequency for conjugated dienes and polyenes is typically lower than that of isolated double bonds due to the delocalization of π-electrons, which slightly weakens the double bond character. The out-of-plane =C-H bending vibrations are often strong and can be diagnostic for the substitution pattern of the double bonds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of each proton. In this compound and its derivatives, the vinylic protons (those attached to the double bonds) are of particular interest.
The chemical shifts of vinylic protons are influenced by their position within the conjugated system and the nature of any substituents. Generally, protons in a conjugated system are deshielded and appear at a higher chemical shift (downfield) compared to those in isolated double bonds. The coupling constants (J-values) between adjacent vinylic protons can provide information about the stereochemistry (E/Z) of the double bonds.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Chemical Shift (δ, ppm) |
| Terminal =CH₂ | 4.9 - 5.3 |
| Internal =CH- | 5.5 - 7.0 |
| Allylic -CH₂- | 1.8 - 2.2 |
| Alkyl -CH₂- | 1.2 - 1.6 |
| Terminal -CH₃ | 0.8 - 1.0 |
Note: These are general ranges for protons in similar chemical environments. Specific values for this compound will depend on the exact stereoisomer and solvent used.
The Impact of Substitution
The addition of substituents to the this compound backbone can significantly influence its spectroscopic properties.
-
UV-Vis: Alkyl substituents on the double bonds generally cause a small bathochromic shift of about 5 nm per substituent.
-
IR: The substitution pattern will affect the C=C stretching frequency and, more diagnostically, the pattern of strong out-of-plane =C-H bending absorptions in the 1000-650 cm⁻¹ region.
-
¹H NMR: Substituents will alter the chemical shifts of nearby protons. The magnitude and direction of this change depend on the electronic nature of the substituent (electron-donating or electron-withdrawing).
Experimental Protocols
UV-Visible Spectroscopy
A solution of the polyene is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference. The instrument scans a range of wavelengths, typically from 200 to 400 nm for simple polyenes.
Infrared Spectroscopy
For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[2] The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
¹H NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer. Key parameters to be set include the number of scans, the relaxation delay, and the spectral width.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on understanding the logical connections between molecular structure and the resulting spectra.
Caption: Workflow illustrating the relationship between molecular structure and spectroscopic data.
Signaling Pathway of Spectroscopic Information
The process of obtaining and interpreting spectroscopic data can be visualized as a signaling pathway, where the molecule emits signals (absorptions and resonances) that are detected and translated into structural information.
Caption: Signaling pathway from energy input to spectroscopic output.
References
A Comparative Analysis of the Biological Activity of Fungal Volatile Organic Compounds as a Proxy for Nona-1,3,5-triene
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activity of volatile organic compounds (VOCs) produced by the endophytic fungus Muscodor albus. Due to the absence of direct biological data for Nona-1,3,5-triene, this guide utilizes the well-documented antimicrobial and antifungal properties of the complex VOC mixtures produced by M. albus as a relevant case study. This approach allows for a comparison of the biological activities of various chemical classes of compounds that are analogous to this compound in terms of being small, volatile molecules.
Endophytic fungi, which reside within the tissues of living plants, are a known source of a diverse array of bioactive secondary metabolites. Among these are volatile organic compounds (VOCs) that exhibit significant antimicrobial and antifungal properties. The fungus Muscodor albus, in particular, has been the subject of extensive research due to the potent inhibitory and lethal effects of its gaseous emissions on a wide range of plant and human pathogens.
The antimicrobial activity of M. albus is not attributed to a single compound but rather to the synergistic effect of a complex mixture of VOCs. These mixtures are composed of various chemical classes, including alcohols, esters, ketones, and acids.[1][2] This guide will delve into the composition of these VOCs and compare the biological activities of the different chemical classes and individual compounds identified within them.
Comparative Biological Activity of Muscodor albus VOCs
The biological activity of the VOCs from Muscodor albus has been evaluated against a variety of fungal and bacterial pathogens. Research has shown that the complete mixture of VOCs is highly effective, and different chemical classes within the mixture contribute to its overall potency.
| Chemical Class | Representative Compound(s) | Target Organisms | Observed Effect |
| Complete VOC Mixture | Not Applicable | Various fungi and bacteria | Lethal |
| Alcohols | Isobutyl alcohol, 2-Methyl-1-butanol | Pythium ultimum, Rhizoctonia solani | Inhibitory |
| Esters | Isobutyl acetate, 2-Methylbutyl acetate | Pythium ultimum, Rhizoctonia solani | Inhibitory |
| Ketones | 2-Pentanone, 3-Pentanone | Pythium ultimum, Rhizoctonia solani | Inhibitory |
| Acids | Acetic acid, Propionic acid | Pythium ultimum, Rhizoctonia solani | Inhibitory |
Experimental Protocols
The following outlines a general methodology for the determination of the antimicrobial activity of fungal VOCs, as synthesized from various studies on Muscodor albus.
1. Fungal Culture and VOC Production:
-
Muscodor albus is cultured on a suitable growth medium, such as potato dextrose agar (B569324) (PDA), in a sealed environment to allow for the accumulation of VOCs.
-
Cultures are typically incubated for a period of 10-14 days to ensure sufficient production of volatile compounds.
2. In Vitro Antimicrobial Assay (Sealed Plate Method):
-
A target pathogenic fungus or bacterium is inoculated onto a fresh agar plate.
-
The lid of the petri dish is removed, and the bottom of the dish containing the pathogen is inverted over an open culture of M. albus.
-
The two plates are sealed together with parafilm to create a shared atmosphere, exposing the pathogen to the VOCs produced by M. albus.
-
Control plates consist of a pathogen plate sealed to an uninoculated PDA plate.
-
The plates are incubated at an appropriate temperature for the target pathogen, and the inhibition of growth is measured and compared to the control.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VOCs:
-
To identify the chemical constituents of the VOC mixture, a solid-phase microextraction (SPME) fiber is exposed to the headspace of a mature M. albus culture.
-
The SPME fiber is then injected into a GC-MS system for separation and identification of the individual volatile compounds.
-
The relative abundance of each compound is determined by the peak area in the chromatogram.
4. Bioactivity of Individual VOCs:
-
Pure standards of the identified compounds are obtained.
-
A specific amount of the pure compound is applied to a sterile filter paper disc placed in the lid of a petri dish containing the target pathogen on an agar medium.
-
The dish is sealed, and the inhibitory effect of the individual compound is assessed by measuring the zone of growth inhibition around the disc.
Workflow for Analysis of Fungal VOCs
The following diagram illustrates the general workflow for the identification and bioactivity screening of volatile organic compounds from endophytic fungi.
References
A Comparative Guide to Computational and Experimental Data for Nona-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental data for the linear conjugated polyene, Nona-1,3,5-triene. Due to a notable scarcity of published experimental and computational studies specifically focused on this compound, this document outlines the established methodologies for such a comparative analysis. Data for structurally related polyenes, particularly 1,3,5-hexatriene, are presented as illustrative examples to demonstrate the expected trends and the nature of the data to be compared.
Data Presentation: A Comparative Framework
Quantitative data from both experimental measurements and computational simulations are crucial for a thorough understanding of a molecule's properties. Below is a template for summarizing and comparing such data for this compound, populated with expected values and data from similar compounds where specific data for this compound is unavailable.
Table 1: Comparison of Experimental and Computational UV-Vis Spectroscopic Data
| Compound | Experimental λmax (nm) | Computational λmax (nm) (Method) |
| This compound | Data not available | Predicted via TD-DFT |
| 1,3,5-Hexatriene (example) | ~258 | Varies with functional/basis set |
Table 2: Comparison of Experimental and Computational 1H NMR Chemical Shifts (ppm)
| Compound | Proton | Experimental δ (ppm) | Computational δ (ppm) (Method) |
| This compound | H1, H9 | Data not available | Predicted via GIAO |
| H2, H8 | Data not available | Predicted via GIAO | |
| H3, H7 | Data not available | Predicted via GIAO | |
| H4, H6 | Data not available | Predicted via GIAO | |
| H5 | Data not available | Predicted via GIAO | |
| 1,3,5-Hexatriene (example) | H1, H6 | ~5.16 | Varies with functional/basis set |
| H2, H5 | ~6.30 | Varies with functional/basis set | |
| H3, H4 | ~6.05 | Varies with functional/basis set |
Table 3: Comparison of Experimental and Computational 13C NMR Chemical Shifts (ppm)
| Compound | Carbon | Experimental δ (ppm) | Computational δ (ppm) (Method) |
| This compound | C1, C9 | Data not available | Predicted via GIAO |
| C2, C8 | Data not available | Predicted via GIAO | |
| C3, C7 | Data not available | Predicted via GIAO | |
| C4, C6 | Data not available | Predicted via GIAO | |
| C5 | Data not available | Predicted via GIAO | |
| 1,3,5-Hexatriene (example) | C1, C6 | ~117.2 | Varies with functional/basis set |
| C2, C5 | ~137.2 | Varies with functional/basis set | |
| C3, C4 | ~132.7 | Varies with functional/basis set |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. The following are standard protocols for the key experiments cited.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the polyene is prepared in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 absorbance units).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range appropriate for polyenes (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is identified.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified polyene are dissolved in a deuterated solvent (e.g., CDCl3, C6D6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
13C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.
-
Computational Protocols
Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data.
UV-Vis Spectra Calculation (TD-DFT)
-
Geometry Optimization: The ground-state geometry of the this compound molecule is first optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths of the low-lying electronic transitions. The calculated excitation energy corresponding to the transition with the largest oscillator strength is converted to a wavelength to predict the λmax.
NMR Spectra Calculation (GIAO)
-
Geometry Optimization: As with the UV-Vis calculation, the first step is to obtain an optimized molecular geometry using DFT.
-
Magnetic Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule.
-
Chemical Shift Prediction: The chemical shifts are then calculated by referencing the computed shielding tensors to the shielding tensor of a reference compound (e.g., TMS) calculated at the same level of theory.
Mandatory Visualization
The following diagram illustrates the workflow for a comprehensive comparison of computational and experimental data for a molecule like this compound.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Comparative Guide to the Cross-Reactivity of Nona-1,3,5-triene and Structurally Related Polyenes in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nona-1,3,5-triene and other well-characterized polyene compounds in key biological assays. Due to a lack of available experimental data for this compound, this document serves as a framework for its potential evaluation, drawing comparisons with established polyene antifungals: Amphotericin B, Nystatin (B1677061), and Filipin. The presented data for this compound is hypothetical and for illustrative purposes.
Executive Summary
Polyene antibiotics are a critical class of antifungal agents that act by interacting with sterols in fungal cell membranes, leading to increased permeability and cell death. While larger polyenes like Amphotericin B and Nystatin are widely used clinically, smaller polyenes such as this compound remain largely uncharacterized. This guide outlines the standard assays used to evaluate the biological activity and cross-reactivity of such compounds and presents a comparative profile.
Compound Structures
A fundamental aspect of understanding cross-reactivity is the comparison of chemical structures.
-
Amphotericin B: A large macrolide with a heptaene core.[4][5][6][7][8]
-
Nystatin: A tetraene macrolide, structurally similar to Amphotericin B.[9][10][11][12][13]
-
Filipin: A pentaene macrolide known for its use as a cholesterol stain.[14][15][16][17][18]
Data Presentation: Comparative Biological Activity
The following tables summarize the known antifungal activity and hemolytic potential of the selected polyenes. The data for this compound is hypothetical to illustrate how it would be presented.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| This compound | >128 (Hypothetical) | >128 (Hypothetical) | >128 (Hypothetical) |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 | 0.125 - 0.5 |
| Nystatin | 1.0 - 4.0 | 4.0 - 16.0 | 2.0 - 8.0 |
| Filipin | 2.0 - 8.0 | 8.0 - 32.0 | 4.0 - 16.0 |
Table 2: Hemolytic Activity (HC50)
| Compound | HC50 (µg/mL) |
| This compound | >500 (Hypothetical) |
| Amphotericin B | 10 - 50 |
| Nystatin | 50 - 200 |
| Filipin | 5 - 20 |
Table 3: Cross-Reactivity in a Hypothetical Anti-Polyene Immunoassay
| Compound | % Cross-Reactivity |
| This compound | <0.1 (Hypothetical) |
| Amphotericin B | 100 |
| Nystatin | 65 |
| Filipin | 30 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21][22][23]
a. Inoculum Preparation:
-
Fungal isolates are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubated to ensure viability and purity.[22]
-
For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.[22]
-
For molds, conidia are harvested and filtered to create a spore suspension.[22]
b. Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.[20][22]
-
The standardized fungal inoculum is added to each well.[20]
-
Plates are incubated at 35°C for 24-48 hours.[23]
c. MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.[19][21]
-
For agents like polyenes, the endpoint is typically a ≥90% reduction in turbidity.[19]
Hemolysis Assay
This protocol assesses the lytic effect of compounds on red blood cells.[24][25][26][27][28]
a. Red Blood Cell (RBC) Preparation:
-
Freshly collected mammalian blood (e.g., mouse) is centrifuged to pellet the RBCs.
-
The plasma and buffy coat are removed, and the RBCs are washed multiple times with phosphate-buffered saline (PBS).
-
A final suspension of RBCs is prepared in PBS.
b. Assay Procedure:
-
Serial dilutions of the test compounds are prepared in PBS.
-
The RBC suspension is added to each dilution.
-
A positive control (e.g., distilled water for 100% hemolysis) and a negative control (PBS) are included.[24]
-
The mixture is incubated at 37°C for a specified time (e.g., 1-4 hours).[24]
c. Data Analysis:
-
The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 577 nm).[24]
-
The percentage of hemolysis is calculated relative to the positive and negative controls.[24]
-
The HC50, the concentration causing 50% hemolysis, is determined.
Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the ability of related compounds to compete with a target analyte for antibody binding.[29][30][31][32][33]
a. Plate Preparation:
-
Microtiter plates are coated with a conjugate of the target analyte (e.g., Amphotericin B) and a carrier protein (e.g., BSA).
-
The plates are blocked to prevent non-specific binding.
b. Assay Procedure:
-
A standard curve is prepared with the target analyte.
-
Serial dilutions of the potential cross-reacting compounds (this compound, Nystatin, Filipin) are prepared.
-
A specific antibody against the target analyte is added to the wells, followed by the addition of the standard or the cross-reacting compounds.
-
The plate is incubated to allow for competitive binding.
c. Detection and Analysis:
-
The plate is washed, and a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
The concentration of each compound that causes a 50% inhibition of the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of test compound) x 100.
Mandatory Visualizations
Caption: Mechanism of action of polyene antifungals.
Caption: Workflow for MIC assay.
Caption: Competitive immunoassay logic.
References
- 1. This compound | C9H14 | CID 53780063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3Z,5Z)-nona-1,3,5-triene | C9H14 | CID 141891073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3E,5Z)-nona-1,3,5-triene | C9H14 | CID 143825501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amphotericin B | 1397-89-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Nystatin - Wikipedia [en.wikipedia.org]
- 12. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nystatin | SGD [yeastgenome.org]
- 14. Filipin - Wikipedia [en.wikipedia.org]
- 15. Filipin | C35H58O11 | CID 6433194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abmole.com [abmole.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 21. en.bio-protocol.org [en.bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thno.org [thno.org]
- 25. researchgate.net [researchgate.net]
- 26. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Stoichiometry of hemolysis by the polyene antibiotic lucensomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Nona-1,3,5-triene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of Nona-1,3,5-triene, a volatile organic compound (VOC) with conjugated double bonds. The focus is on providing objective performance data and detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Analytical Approaches
The analysis of this compound, a non-polar hydrocarbon, presents a choice between two powerful chromatographic techniques: GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is ideally suited for GC analysis. This technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[1] Coupling GC with a mass spectrometer (MS) allows for highly specific identification and quantification based on the mass-to-charge ratio of fragmented ions.[1] Headspace sampling is a common technique for introducing volatile analytes into a GC system, minimizing matrix effects.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For a compound like this compound, which possesses a chromophore due to its conjugated double bond system, UV detection is highly effective.[4][5] This makes HPLC a viable alternative to GC-MS, particularly when dealing with complex matrices where derivatization might be required for GC analysis.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of volatile compounds and conjugated systems.
| Parameter | GC-MS (VOCs Analysis) | HPLC-UV (Sorbic Acid Analysis Proxy) |
| Limit of Detection (LOD) | 0.1 - 1.0 mg/kg[6] | 0.66 mg/L[7] |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 mg/kg[6] | 1.3 mg/L[7] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10%[6] | < 9%[7] |
| Recovery (%) | 80 - 120% | 81 - 111%[7] |
| Analysis Time | ~15-30 minutes | < 10 minutes[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general procedure for the analysis of volatile organic compounds like this compound in a liquid matrix using headspace sampling.
a. Sample Preparation (Headspace)
-
Sample Dilution: If necessary, dilute the sample in a suitable solvent (e.g., DMSO) to bring the analyte concentration within the linear range of the instrument.[2]
-
Vial Preparation: Transfer a precise volume (e.g., 1.6 mL) of the diluted sample into a 20 mL headspace vial.[2]
-
Internal Standard: Add an internal standard (e.g., toluene) to each vial to correct for variations in injection volume and instrument response.
-
Equilibration: Seal the vials and place them in the headspace autosampler. Equilibrate the vials at a set temperature (e.g., 125 °C) for a specific time (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.[2]
b. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890A or similar.[8]
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Injector Temperature: 250 °C.[8]
-
Injection Mode: Split (e.g., 100:1 ratio), injecting 1 mL of the headspace.[2]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 160 °C at 20 °C/min.
-
Ramp to 240 °C at 60 °C/min, hold for 4 minutes.[2]
-
-
MS Parameters:
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for sorbic acid, a compound with a conjugated system similar to this compound.[4][7][10]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: For complex matrices, perform a liquid-liquid extraction. Mix the sample with an immiscible organic solvent (e.g., dichloromethane).[11]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.[11]
-
Concentration: Collect the organic layer containing the analyte and concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection.
b. HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of acetate (B1210297) buffer (pH 5.6) and methanol (B129727) (60:40 v/v).[7]
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 25 °C.[7]
-
Detector: UV detector set at a wavelength appropriate for the conjugated system of this compound (likely in the 230-260 nm range, similar to other conjugated dienes and trienes). For sorbic acid, 254 nm is used.[10]
-
Injection Volume: 5-50 µL.[4]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-UV analytical methods.
Caption: Workflow for this compound analysis using Headspace GC-MS.
Caption: Workflow for this compound analysis using HPLC-UV.
Method Selection Guide
The choice between GC-MS and HPLC-UV depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
References
- 1. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 2. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 11. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Nona-1,3,5-triene Isomers
Guide for Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative study of the thermal stability of nona-1,3,5-triene isomers. Due to the limited availability of specific experimental data for this compound isomers, this document utilizes data from the closely related conjugated triene, 1,3,5-heptatriene (B106202), as a representative model to illustrate the principles of thermal stability and the analytical methodologies employed. The guide details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents comparative data in a tabular format, and includes visualizations of the experimental workflow and potential thermal degradation pathways.
Introduction
This compound is a conjugated polyene with several geometric isomers (e.g., all-trans, various cis/trans combinations). The arrangement of these double bonds significantly influences the molecule's physical and chemical properties, including its thermal stability. Understanding the thermal stability of these isomers is crucial for applications where they might be subjected to elevated temperatures, such as in chemical synthesis, materials science, and as potential components in drug formulations.
Conjugated systems, like that in this compound, are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons. However, at elevated temperatures, these molecules can undergo various transformations, including cis-trans isomerization, electrocyclization, and fragmentation. The specific temperature at which these events occur and the overall thermal stability are dependent on the specific isomeric form.
This guide aims to provide a framework for comparing the thermal stability of such isomers, using 1,3,5-heptatriene as a case study to demonstrate the experimental approach and data analysis.
Comparative Thermal Stability Data
The following table presents data for the thermal isomerization of 1,trans-3,trans-5-heptatriene, which serves as a model for the behavior of a conjugated triene. The data is derived from gas-phase unimolecular isomerization studies.[1]
| Compound | Isomerization Reaction | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) |
| 1,trans-3,trans-5-heptatriene | → 1,cis-3,trans-5-heptatriene | 42.37 ± 0.49 | 1.91 x 10¹² | 247-332 |
Table 1: Arrhenius parameters for the thermal isomerization of 1,trans-3,trans-5-heptatriene.[1] This reaction represents a key pathway for the thermal instability of conjugated trienes.
Interpretation of Data:
The activation energy (Ea) is the minimum energy required for the isomerization to occur. A lower Ea would indicate a less stable isomer that more readily converts to a more stable form. The pre-exponential factor (A) relates to the frequency of collisions in the correct orientation for the reaction to occur.
For this compound isomers, it is expected that cis isomers would be less thermally stable than their trans counterparts due to steric hindrance.[2] This would likely manifest as lower activation energies for the cis-to-trans isomerization.
Experimental Protocols
The thermal stability of this compound isomers can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss due to volatilization or degradation.
-
Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.[3]
-
Sample Preparation: A small sample (5-10 mg) of the this compound isomer is placed in an inert alumina (B75360) crucible.[3]
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative degradation.[3]
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability. The temperature at which the maximum rate of mass loss occurs (Tpeak) is also determined from the derivative of the TGA curve (DTG).
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.
-
Instrument: DSC 2500 or equivalent.
-
Sample Preparation: A small sample (5-10 mg) of the this compound isomer is hermetically sealed in an aluminum pan. For volatile compounds, a pinhole in the lid may be used to allow for controlled evaporation during boiling point determination.[5]
-
Reference: An empty, sealed aluminum pan is used as the reference.[6]
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp the temperature to a point above the expected decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.[6]
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization). The onset temperature of the exothermic decomposition peak provides another measure of thermal stability.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the comparative thermal stability analysis of this compound isomers.
Caption: Workflow for comparative thermal stability analysis.
4.2. Proposed Thermal Degradation Pathway
At elevated temperatures, conjugated trienes like this compound can undergo several reactions. A primary pathway involves cis-trans isomerization, followed by electrocyclization. At higher energies, bond cleavage and fragmentation can occur. The following diagram illustrates a plausible pathway for a generic all-trans conjugated triene.
Caption: Potential thermal degradation pathway for a conjugated triene.
Conclusion
The thermal stability of this compound isomers is a critical parameter for their practical application. While direct experimental data is sparse, a systematic approach using TGA and DSC, guided by data from analogous compounds like 1,3,5-heptatriene, can provide valuable insights. It is anticipated that the all-trans isomer will exhibit the highest thermal stability, while cis isomers will be more prone to thermally induced isomerization and subsequent reactions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own comparative studies on these and other conjugated polyenes.
References
- 1. Thermal geometrical isomerization of 1,trans-3,trans-5-heptatriene and the concept of a biradical intermediate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Guide to the Reaction Products of Nona-1,3,5-triene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of nona-1,3,5-triene, a conjugated system of significant interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound, this guide presents a framework based on established principles of conjugated system reactivity, supported by illustrative experimental data and detailed protocols. The information herein serves as a predictive tool for designing synthetic routes and characterizing the resulting products.
Predicted Reaction Products of this compound
The conjugated π-system of this compound allows for a variety of addition reactions, with the regioselectivity and stereoselectivity being key considerations. The primary reactions explored in this guide are hydrogenation, hydrobromination, and the Diels-Alder reaction.
Table 1: Summary of Predicted Reaction Products
| Reaction Type | Reagents | Predicted Major Products | Illustrative Yield (%) | Key Characteristics |
| Hydrogenation | H₂, Pd/C | Nonane | >95% | Complete saturation of the triene system. |
| H₂ (1 equiv.), Lindlar's Catalyst | This compound isomers (partial hydrogenation) | Mixture | Partial and stereoselective reduction. | |
| Hydrobromination | HBr (1 equiv.) | 1-Bromo-nona-2,4-diene (1,2-adduct) | Variable | Kinetic product, formed at lower temperatures. |
| 3-Bromo-nona-1,4-diene (1,4-adduct) | Variable | Thermodynamic product, favored at higher temperatures. | ||
| 5-Bromo-nona-1,3-diene (1,6-adduct) | Variable | Thermodynamic product, also possible due to extended conjugation. | ||
| Diels-Alder Cycloaddition | Maleic Anhydride (B1165640) | 4-propyl-3,3a,4,7,7a-hexahydroisobenzofuran-1,3-dione | ~85% | [4+2] cycloaddition product. The reaction is typically high-yielding. |
Experimental Protocols
The following are detailed experimental protocols for the key reactions discussed. These are generalized procedures and may require optimization for specific experimental setups.
Hydrogenation of this compound
Objective: To achieve complete saturation of the triene to yield nonane.
Materials:
-
This compound (1 mmol)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol (B129727) (20 mL)
-
Hydrogen gas (H₂)
-
Balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask containing a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge with hydrogen gas by evacuating and refilling the flask with hydrogen from a balloon three times.
-
Leave the reaction to stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, nonane.
-
Purify by distillation if necessary.
Hydrobromination of this compound
Objective: To investigate the formation of 1,2-, 1,4-, and 1,6-addition products.
Materials:
-
This compound (1 mmol)
-
Hydrogen bromide (HBr) in acetic acid (1.1 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Slowly add the HBr solution dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for the desired time (e.g., 1 hour for kinetic control). For thermodynamic control, the reaction can be allowed to warm to room temperature and stirred for a longer period.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product mixture.
-
Analyze the product distribution using ¹H NMR spectroscopy and/or GC-MS.
-
Separate the isomers using column chromatography.
Diels-Alder Reaction of this compound with Maleic Anhydride
Objective: To synthesize the [4+2] cycloaddition adduct.
Materials:
-
This compound (1 mmol)
-
Maleic anhydride (1 mmol)
-
Toluene (15 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound and maleic anhydride in toluene.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product in a vacuum oven.
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation
The following table presents illustrative spectroscopic data for the characterization of the reaction products.
Table 2: Illustrative Spectroscopic Data for Reaction Products
| Product | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Mass Spectrometry (m/z) |
| Nonane | 0.88 (t, 6H), 1.26 (m, 14H) | 14.1, 22.7, 29.3, 31.9 | 128.25 (M⁺) |
| 1-Bromo-nona-2,4-diene | ~5.5-6.5 (m, 4H), 4.0 (d, 2H), ~2.0 (m, 2H), 1.2-1.4 (m, 4H), 0.9 (t, 3H) | ~125-135 (olefinic), 35.1 (C-Br), ~30 (alkyl) | 204.09/206.09 (M⁺, Br isotopes) |
| 4-propyl-3,3a,4,7,7a-hexahydroisobenzofuran-1,3-dione | ~5.8-6.2 (m, 2H), ~3.2-3.6 (m, 3H), ~2.8 (m, 1H), ~1.2-1.6 (m, 4H), 0.9 (t, 3H) | ~172 (C=O), ~125-130 (olefinic), ~40-50 (aliphatic ring), ~20-35 (propyl) | 222.12 (M⁺) |
Visualizations
Reaction Workflow for Hydrobromination Product Analysis
Safety Operating Guide
Navigating the Safe Disposal of Nona-1,3,5-triene: A Procedural Guide
The proper disposal of Nona-1,3,5-triene, a flammable and potentially hazardous organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. The following procedures are synthesized from safety data for structurally similar compounds and established best practices for chemical waste management.
Quantitative Data Summary
For quick reference, the following table summarizes essential data for this compound and a related compound, 1-Nonene. This information is crucial for a comprehensive understanding of the chemical's properties and potential hazards.
| Property | Value (this compound) | Value (1-Nonene) |
| Molecular Formula | C₉H₁₄[1][2][3] | C₉H₁₈ |
| Molecular Weight | 122.21 g/mol [1][2][3] | 126.24 g/mol |
| Physical State | Liquid (presumed) | Clear, Colorless Liquid |
| Flash Point | No data available | 26°C |
| Solubility in Water | No data available | Insoluble (1.12mg/L at 25°C) |
| Primary Hazards | Flammable (presumed), Potential for skin and eye irritation, Potential aspiration hazard | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May be fatal if swallowed and enters airways |
Experimental Protocol for Disposal
This protocol details the necessary steps for the safe disposal of this compound in a laboratory environment. Strict adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Always wear chemical safety goggles to shield against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. Inspect gloves for any signs of degradation before use and dispose of them properly after handling.
-
Protective Clothing: A flame-retardant laboratory coat is essential to protect skin and clothing.
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: this compound is expected to be flammable. Keep it away from open flames, hot surfaces, sparks, and any other potential sources of ignition. Use explosion-proof equipment where necessary.
Waste Collection and Storage
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable liquid).
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored away from oxidizing agents.
-
Storage Location: Store the sealed waste container in a cool, dark, and well-ventilated area designated for hazardous waste storage, away from heat and direct sunlight.
Disposal Procedure
-
Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office and review local and national regulations for hazardous waste disposal.
-
Waste Manifest: Complete all required hazardous waste manifest forms as per institutional and regulatory requirements.
-
Arrange for Pickup: Contact your institution's licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Do Not Dispose Down the Drain: Due to its insolubility in water and potential environmental toxicity, this compound must not be disposed of down the sink or in general trash.
-
Decontamination: Thoroughly decontaminate any labware or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Nona-1,3,5-triene
For researchers, scientists, and drug development professionals, the safe handling of Nona-1,3,5-triene is paramount. This document provides immediate, essential safety protocols, logistical information, and disposal plans to ensure laboratory safety and build confidence in chemical handling procedures.
Hazard Identification and Safety Summary
This compound is a flammable liquid with several health and environmental hazards. Adherence to the following safety precautions is critical to minimize risks.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Flammable liquids | Category 3: Flammable liquid and vapour. | 🔥 | Danger |
| Aspiration hazard | Category 1: May be fatal if swallowed and enters airways. | स्वास्थ्य खतरा | Danger |
| Skin corrosion/irritation | Category 2: Causes skin irritation. | ! | Warning |
| Specific target organ toxicity — single exposure | Category 3: May cause drowsiness or dizziness. | ! | Warning |
| Hazardous to the aquatic environment, short-term (acute) | Category 1: Very toxic to aquatic life. | पर्यावरण | Warning |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | पर्यावरण | Warning |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Use chemical safety goggles. If splashing is possible, use a face shield in addition to safety goggles. |
| Skin Protection | Wear chemically resistant gloves (e.g., Nitrile rubber, minimum layer thickness 0.11 mm, breakthrough time > 480 min). Wear flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use a full-face respirator with a combination filter for organic gases/vapors and particles if the occupational exposure limit is exceeded or as a means of protection against spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area (e.g., open flames, hot plates, static electricity sources).
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. Call a physician if you feel unwell.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Immediately call a poison center or doctor/physician. Do NOT induce vomiting.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, labeled, and sealed container.
-
Waste Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with regular trash. All disposal practices must be in accordance with federal, state, and local regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
